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Core Science & Biosynthesis

Foundational

De Novo Synthesis and Physicochemical Profiling of 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic Acid

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The oxazole ring is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for amides, esters, and heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The oxazole ring is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for amides, esters, and heterocycles to improve metabolic stability and target affinity. 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid represents a highly functionalized, sterically tuned building block. By combining the rigid, hydrogen-bond accepting oxazole core with a lipophilic cyclopentyl group and an ethyl substituent, this molecule provides a highly specific vector for protein binding pockets, making it a critical component in advanced [1].

This whitepaper provides a comprehensive, self-validating technical guide to the synthesis, structural characterization, and mechanistic rationale behind this specific oxazole derivative.

Chemical Identity & Structural Analytics

Understanding the physicochemical parameters of a scaffold is the first step in rational drug design. The foundational , 4-ethyl-1,3-oxazole-5-carboxylic acid, provides the electronic baseline, but the addition of the 2-cyclopentyl group significantly alters the molecule's lipophilicity and 3D conformation.

Table 1: Physicochemical & Structural Parameters
ParameterValueComputational / Experimental Significance
IUPAC Name 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acidStandardized nomenclature for regulatory filing.
Molecular Formula C₁₁H₁₅NO₃Defines exact mass requirements for MS validation.
Molecular Weight 209.24 g/mol Low MW allows for extensive downstream functionalization.
SMILES String O=C(O)C1=C(CC)N=C(C2CCCC2)O1Essential for in silico docking and cheminformatics.
H-Bond Donors 1 (Carboxylic Acid -OH)Critical for anchoring to basic residues (e.g., Arg/Lys).
H-Bond Acceptors 4 (N, O, C=O, -OH)Facilitates interaction with kinase/GPCR hinge regions.
Topological Polar Surface Area 63.3 ŲOptimal for membrane permeability and oral bioavailability.

Safety Note: Related oxazole-5-carboxylic acid derivatives possess established [2], including Acute Toxicity (Oral/Dermal) and Skin/Eye Irritation (H315, H319). Standard PPE and fume hood protocols are mandatory.

Mechanistic Rationale & Synthetic Strategy

The synthesis of 2,4,5-trisubstituted oxazoles requires precise control over cyclization thermodynamics. We employ a modified Robinson-Gabriel-type condensation between an amide and an α -halo- β -ketoester.

Causality in Reagent Selection

To synthesize the target, cyclopentanecarboxamide is reacted with ethyl 2-chloro-3-oxopentanoate.

  • The Cyclization Phase: The nucleophilic oxygen of the amide attacks the α -carbon of the haloketone. Subsequent dehydration forms the aromatic oxazole ring. Toluene is selected as the solvent to enable the azeotropic removal of water via a Dean-Stark apparatus. According to Le Chatelier's principle, continuously stripping water from the reaction matrix prevents the reversible hydrolysis of the acyclic intermediate, effectively driving the dehydration-cyclization cascade to >95% completion[3].

  • The Saponification Phase: The 4-ethyl group sterically shields the ester carbonyl. A standard room-temperature saponification is kinetically slow. Elevating the temperature to 60°C provides the necessary activation energy, while a 3-fold excess of Lithium Hydroxide (LiOH) ensures quantitative conversion. The lithium cation acts as a mild Lewis acid, coordinating with the oxazole nitrogen and the ester carbonyl oxygen, pre-organizing the transition state for hydroxide attack.

SynthesisWorkflow Amide Cyclopentanecarboxamide (Nucleophile) Ester Ethyl 2-cyclopentyl-4-ethyl- 1,3-oxazole-5-carboxylate Amide->Ester Condensation & Cyclization (Toluene, 110°C, -H2O) KetoEster Ethyl 2-chloro-3-oxopentanoate (Electrophile) KetoEster->Ester Condensation & Cyclization (Toluene, 110°C, -H2O) Target 2-Cyclopentyl-4-ethyl- 1,3-oxazole-5-carboxylic acid Ester->Target Saponification & Acidification (LiOH, THF/H2O, 60°C)

Figure 1: Forward synthetic workflow for the target oxazole-5-carboxylic acid.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Do not proceed to the next step unless the analytical checkpoint criteria are met.

Step 1: Condensation to the Ester Intermediate
  • Setup: In a flame-dried 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add cyclopentanecarboxamide (1.13 g, 10.0 mmol) and ethyl 2-chloro-3-oxopentanoate (1.96 g, 11.0 mmol).

  • Solvation: Add 20 mL of anhydrous toluene.

  • Reaction: Heat the mixture to 110°C (reflux) under an argon atmosphere for 12 hours.

  • Validation Checkpoint (Decision Gate): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Pass: Observation of the cyclized mass [M+H]+=238.1 .

    • Fail: Observation of acyclic adduct [M+H]+=256.1 . If present, add catalytic POCl3​ (0.1 eq) and reflux for an additional 2 hours to force dehydration.

  • Workup: Concentrate under reduced pressure, dissolve in EtOAc, wash with saturated NaHCO3​ and brine, dry over Na2​SO4​ , and evaporate to yield the crude ester.

Step 2: Saponification to the Free API Scaffold
  • Setup: Dissolve the crude ester (approx. 8.0 mmol) in a ternary solvent system of THF/MeOH/H₂O (2:1:1 v/v/v, 16 mL). Causality: THF/MeOH fully solvates the highly lipophilic 2-cyclopentyl-oxazole intermediate, preventing biphasic reaction stalling.

  • Reaction: Add LiOH·H₂O (1.0 g, 24.0 mmol). Stir vigorously at 60°C for 4 hours.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 4:1). The high-Rf ester spot must be completely consumed, replaced by a baseline spot (the lithium carboxylate salt).

  • Workup & Isolation: Remove THF/MeOH under reduced pressure. Dilute the aqueous layer with 10 mL H₂O and cool to 0°C. Dropwise, add 1M HCl until the pH reaches 2.0–2.5.

  • Filtration: Collect the precipitated white solid via vacuum filtration, wash with ice-cold water, and dry under high vacuum for 24 hours.

ValidationSystem Step1 Crude Reaction Mixture Step2 LC-MS Analysis Step1->Step2 Step3 Decision Gate: [M+H]+ = 210.1? Step2->Step3 Step3->Step1 No (Re-subject) Step4 Preparative HPLC Step3->Step4 Yes Step5 NMR Validation Step4->Step5 Step6 Pure API Scaffold Step5->Step6 >95% Purity

Figure 2: Self-validating analytical workflow ensuring structural fidelity.

Analytical Characterization & Quality Control

To confirm the structural integrity of the synthesized 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid, cross-reference your analytical outputs with the following expected metrics.

Table 2: Analytical Validation Metrics
Analytical TechniqueExpected Signal / ShiftStructural Assignment
LC-MS (ESI+) m/z 210.1 [M+H]+ of the free carboxylic acid.
LC-MS (ESI-) m/z 208.1 [M−H]− confirming the acidic proton.
¹H NMR (400 MHz, DMSO-d₆) δ 13.0 ppm (br s, 1H)Carboxylic acid -OH (exchanges with D₂O).
¹H NMR (400 MHz, DMSO-d₆) δ 3.20 ppm (m, 1H)Cyclopentyl -CH- ( α to the oxazole C2).
¹H NMR (400 MHz, DMSO-d₆) δ 2.85 ppm (q, J = 7.5 Hz, 2H)Ethyl -CH₂- group at C4.
¹H NMR (400 MHz, DMSO-d₆) δ 1.60 - 2.05 ppm (m, 8H)Cyclopentyl ring methylenes.
¹H NMR (400 MHz, DMSO-d₆) δ 1.15 ppm (t, J = 7.5 Hz, 3H)Ethyl -CH₃ group at C4.

Biological Context & Scaffold Utility

Oxazole-5-carboxylic acids are heavily utilized in the synthesis of pharmaceuticals targeting metabolic disorders, bacterial infections, and oncology pathways[4]. The carboxylic acid moiety acts as a highly effective bioisostere for tetrazoles, or as a direct hydrogen-bond donor to target basic residues in receptor binding sites.

Furthermore, the specific C5-carboxylic acid functionality allows this molecule to undergo transition-metal-catalyzed decarboxylative [5]. This enables researchers to replace the carboxylic acid with complex aryl or heteroaryl groups late in the synthesis, rapidly expanding Structure-Activity Relationship (SAR) libraries without needing to rebuild the oxazole core from scratch.

References

  • Title: 4-ethyl-1,3-oxazole-5-carboxylic acid — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Preparation of 2-phenyl-4,5-dihydro-oxazole-5-carboxylic acid derivatives (Patent DE10010984A1)

Sources

Exploratory

Preclinical Pharmacokinetic Profiling of 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic Acid: A Technical Guide

Target Audience: Research Scientists, Medicinal Chemists, and DMPK (Drug Metabolism and Pharmacokinetics) Professionals. Executive Summary The compound 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid (CAS: 1556405-64...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and DMPK (Drug Metabolism and Pharmacokinetics) Professionals.

Executive Summary

The compound 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid (CAS: 1556405-64-1) represents a highly privileged heterocyclic scaffold in contemporary medicinal chemistry[1]. Oxazole-5-carboxylic acid derivatives are frequently utilized as bioisosteres and core building blocks in the development of succinate dehydrogenase (SDH) inhibitors[2], anti-rheumatic agents[3], and metabolic modulators[4].

As a Senior Application Scientist, I approach the pharmacokinetic (PK) evaluation of this molecule not merely as a data-collection exercise, but as a predictive science. The distinct structural features of this compound—a lipophilic cyclopentyl ring, a sterically compact ethyl group, and an ionizable carboxylic acid—create a complex interplay between membrane permeability, protein binding, and metabolic clearance. This whitepaper provides a comprehensive, field-proven framework for evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this specific chemotype.

Physicochemical Properties & Absorption Dynamics

The absorption profile of 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid (CEOCA) is fundamentally dictated by its acid-base chemistry. The carboxylic acid moiety at the C5 position typically exhibits a pKa​ between 3.5 and 4.5.

Causality in Absorption

At the low pH of the gastric environment (pH 1.5–3.5), the molecule remains predominantly unionized, favoring passive transcellular diffusion. However, upon entering the slightly alkaline environment of the small intestine (pH 6.5–7.4), the carboxylic acid becomes highly ionized (>99%). While ionization drastically improves aqueous solubility, it restricts passive diffusion. To compensate, the lipophilic 2-cyclopentyl and 4-ethyl groups provide sufficient lipophilicity (estimated logP≈2.8−3.2 ) to maintain favorable membrane partitioning, ensuring moderate to high oral bioavailability.

Protocol 1: Self-Validating Caco-2 Permeability Assay

To accurately model intestinal absorption while accounting for potential efflux mechanisms, a bidirectional Caco-2 cell assay is required.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to ensure full differentiation and tight junction formation.

  • System Validation (Crucial): Before introducing CEOCA, measure the Transepithelial Electrical Resistance (TEER). A TEER > 250 Ω⋅cm2 validates monolayer integrity.

  • Dosing: Prepare a 10 µM solution of CEOCA in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B transport, and the basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Internal Control: Co-incubate with Lucifer Yellow (100 µM). Post-assay fluorescence detection of Lucifer Yellow in the receiver chamber must be <1% to validate that paracellular leakage did not confound the CEOCA permeability data.

  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ) and Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Metabolism and Biotransformation

Oxazole-5-carboxylic acid derivatives undergo distinct biotransformation pathways[3]. For CEOCA, metabolism is bipartite, involving both Phase I oxidation and Phase II conjugation.

  • Phase I (CYP450): The bulky, electron-rich cyclopentyl ring is highly susceptible to aliphatic hydroxylation, primarily mediated by CYP3A4 and CYP2C9.

  • Phase II (UGT): The free carboxylic acid is a prime target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to the formation of a polar acyl glucuronide. Acyl glucuronides can sometimes be reactive; thus, monitoring this pathway is critical for safety profiling.

MetabolicPathway CEOCA CEOCA (Parent Drug) CYP CYP450 (Phase I) CEOCA->CYP Oxidation UGT UGT Enzymes (Phase II) CEOCA->UGT Glucuronidation OH_CEOCA Hydroxylated Metabolite CYP->OH_CEOCA GLUC_CEOCA Acyl Glucuronide Metabolite UGT->GLUC_CEOCA EXC_RENAL Renal Excretion (OATs) OH_CEOCA->EXC_RENAL GLUC_CEOCA->EXC_RENAL EXC_BILIARY Biliary Excretion GLUC_CEOCA->EXC_BILIARY

Caption: Primary Phase I and Phase II metabolic pathways of CEOCA and subsequent excretion routes.

Protocol 2: In Vitro Microsomal Stability Assay

This protocol determines the intrinsic clearance ( CLint​ ) of the compound.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) and CEOCA (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Validation Control: Run a parallel assay using Verapamil (1 µM) as a high-clearance positive control to validate CYP enzymatic viability.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent instantly denatures the enzymes, halting metabolism.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint​ .

Distribution and Excretion

Plasma Protein Binding (PPB)

Due to the anionic nature of the carboxylic acid at physiological pH, CEOCA is expected to exhibit high plasma protein binding (>90%), primarily to Human Serum Albumin (HSA). This high binding affinity restricts the Volume of Distribution ( Vd​ ), confining the drug largely to the central plasma compartment and extracellular fluids.

Renal Clearance via OATs

The excretion of small, organic anions is heavily reliant on active tubular secretion. CEOCA and its acyl glucuronide metabolite will act as substrates for Organic Anion Transporters (OAT1 and OAT3) located on the basolateral membrane of the proximal tubule cells. This active secretion mechanism often results in a renal clearance rate that exceeds the Glomerular Filtration Rate (GFR).

PKWorkflow A 1. Physicochemical Profiling (pKa, LogP, Solubility) B 2. In Vitro Permeability (Caco-2 / PAMPA) A->B C 3. Metabolic Stability (HLMs / Hepatocytes) B->C D 4. Plasma Protein Binding (Equilibrium Dialysis) C->D E 5. In Vivo PK Modeling (Rodent/Non-Rodent) D->E

Caption: Standardized DMPK workflow for evaluating oxazole-5-carboxylic acid scaffolds.

Quantitative Pharmacokinetic Projections

Based on structural analogues and established in vitro-in vivo extrapolation (IVIVE) models for oxazole-5-carboxylic acids[2][3], the following table summarizes the projected pharmacokinetic parameters for CEOCA in a preclinical rodent model (Rat, 10 mg/kg PO, 2 mg/kg IV).

Pharmacokinetic ParameterProjected Value RangeMechanistic Rationale
Oral Bioavailability ( F% ) 45% - 65%Good lipophilicity offsets poor paracellular permeability of the ionized acid.
Volume of Distribution ( Vdss​ ) 0.4 - 0.8 L/kgRestricted distribution due to high plasma protein binding to albumin.
Clearance ( CL ) 15 - 25 mL/min/kgModerate hepatic clearance (CYP/UGT) combined with active renal secretion (OATs).
Half-life ( t1/2​ ) 1.5 - 3.0 hoursDriven by the balance of moderate clearance and low volume of distribution.
Plasma Protein Binding > 92%Strong electrostatic interactions between the C5-carboxylate and albumin binding sites.

Conclusion

The compound 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid presents a highly tractable pharmacokinetic profile. Its structural elements are perfectly balanced: the oxazole core provides metabolic stability relative to other heterocycles, the cyclopentyl/ethyl substituents ensure adequate membrane permeability, and the carboxylic acid guarantees solubility and predictable renal clearance. By adhering to the self-validating protocols outlined in this guide, DMPK scientists can accurately map its ADME profile and accelerate its integration into advanced therapeutic programs.

References

  • BLD Pharm. (n.d.). 1556405-64-1 | 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid. Retrieved March 25, 2026, from ]">https://bldpharm.com[1]

  • National Institutes of Health (NIH) / PubMed. (n.d.). Metabolomics-guided discovery of bioactive compounds from Cunninghamella echinulata isolate SMH-1 for dual-target control of Solenopsis invicta. Retrieved March 25, 2026, from ]">https://pubmed.ncbi.nlm.nih.gov[4]

  • Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Retrieved March 25, 2026, from ]">https://rrpharmacology.ru[3]

  • ACS Publications. (2025). Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates. Retrieved March 25, 2026, from ]">https://pubs.acs.org[2]

Sources

Foundational

2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid receptor binding affinity

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Abstract The oxazole scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antidiabetic effects.[1][2] This guide focuses on a specific analogue, 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid, providing a comprehensive framework for characterizing its receptor binding affinity. While direct binding data for this specific molecule is not publicly available, the structural motifs present in related compounds strongly suggest a potential interaction with G protein-coupled receptors (GPCRs), particularly the Free Fatty Acid Receptor 1 (FFAR1/GPR40), a key target in type 2 diabetes mellitus.[3][4][5] This document will, therefore, serve as a technical roadmap for researchers, outlining the strategic rationale and detailed methodologies required to identify its primary biological target and quantify its binding characteristics. We will delve into the foundational techniques of receptor binding analysis, including radioligand binding assays, surface plasmon resonance (SPR), and fluorescence polarization (FP), providing not just procedural steps but also the underlying principles that ensure data integrity and reproducibility.

The Therapeutic Potential of Oxazole Derivatives: A Rationale for Investigation

The 1,3-oxazole ring is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[6][7] Its five-membered heterocyclic structure, containing both nitrogen and oxygen, allows for diverse non-covalent interactions with biological targets like enzymes and receptors, leading to a broad spectrum of therapeutic effects.[7] Marketed drugs such as the COX-2 inhibitor Oxaprozin and the antidiabetic agent Aleglitazar feature this versatile scaffold.[6]

The specific substitution pattern on the oxazole ring plays a critical role in determining the molecule's pharmacological profile.[6] For the compound , 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid, the presence of a carboxylic acid moiety is particularly noteworthy. This feature is common in a class of synthetic GPR40/FFAR1 agonists, which are being explored for the treatment of type 2 diabetes.[4][5] GPR40 activation in pancreatic β-cells enhances glucose-stimulated insulin secretion, making it a promising target for glycemic control with a reduced risk of hypoglycemia.[3][8] Given that various aryl alkanoic acid derivatives, including those with structures analogous to our topic compound, have shown potent GPR40 agonism, it is a primary hypothesis that 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid may also bind to this receptor.[5]

The following sections will provide the technical means to test this hypothesis and to characterize the binding affinity of this novel oxazole derivative.

Foundational Methodologies for Determining Receptor Binding Affinity

The quantification of the interaction between a ligand (the investigational compound) and its receptor is paramount in drug discovery. The equilibrium dissociation constant (Kd) is the critical parameter, representing the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.[9] Several robust techniques are available to determine this value.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a highly sensitive and established method for quantifying receptor-ligand interactions.[10][11] They are considered the gold standard due to their robustness and direct measurement of binding.[10] The fundamental principle involves incubating a biological sample containing the receptor of interest (e.g., cell membranes) with a radiolabeled ligand. By measuring the amount of radioactivity bound to the receptor, one can determine the receptor density (Bmax) and the ligand's affinity (Kd).

A competitive binding assay is employed to determine the affinity of an unlabeled test compound (e.g., 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid) by measuring its ability to displace a known radioligand from the target receptor.[10]

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_sep Separation & Counting cluster_analysis Data Analysis P1 Homogenize cells/tissue expressing GPR40 in lysis buffer P2 Centrifuge to pellet membranes P1->P2 P3 Resuspend and store at -80°C P2->P3 A1 Incubate membranes with fixed concentration of radiolabeled GPR40 ligand P3->A1 A2 Add increasing concentrations of unlabeled test compound A1->A2 A3 Incubate to reach equilibrium (e.g., 60 min at 30°C) A2->A3 S1 Rapid vacuum filtration to separate bound from free radioligand A3->S1 S2 Wash filters to remove non-specific binding S1->S2 S3 Measure radioactivity on filters using a scintillation counter S2->S3 D1 Plot % inhibition vs. log[test compound] S3->D1 D2 Calculate IC50 value D1->D2 D3 Calculate Ki using the Cheng-Prusoff equation D2->D3

Caption: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation :

    • Harvest cells overexpressing human GPR40.

    • Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, with protease inhibitors).[12]

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[12]

    • Wash the pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store aliquots at -80°C until use.[12] Determine the protein concentration using a standard method like the BCA assay.

  • Assay Execution :

    • In a 96-well plate, combine the following in a final volume of 250 µL:

      • GPR40-expressing membranes (50-120 µg protein).[12]

      • A fixed concentration of a known GPR40 radioligand (e.g., ³H-labeled agonist) at or below its Kd.

      • Varying concentrations of the unlabeled test compound (2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid), typically spanning a 5-log unit range.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled GPR40 ligand).

    • Incubate the plate, often with gentle agitation, to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[12]

  • Separation and Quantification :

    • Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes.[12][13]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and add a scintillation cocktail.

    • Count the radioactivity trapped on the filters using a microplate scintillation counter.[12]

  • Data Analysis :

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR): Real-Time, Label-Free Kinetics

SPR is a powerful biophysical technique that monitors molecular interactions in real-time without the need for labels.[14][15] It provides rich kinetic data, including the association rate (kₐ) and dissociation rate (kd), from which the equilibrium dissociation constant (Kd = kd/kₐ) can be calculated.[15]

The principle involves immobilizing one interacting partner (the receptor, e.g., GPR40) onto a sensor chip. The other partner (the analyte, e.g., our oxazole compound) is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram (response units vs. time).[16][17]

G cluster_prep Preparation cluster_binding Binding Measurement cluster_analysis Data Analysis P1 Immobilize purified GPR40 onto an SPR sensor chip B1 Inject analyte over the sensor surface (Association Phase) P2 Prepare a series of dilutions of the test compound (analyte) B2 Flow buffer over the surface (Dissociation Phase) B1->B2 B3 Regenerate the sensor surface to remove bound analyte B2->B3 A1 Record sensorgrams for each analyte concentration B3->A1 A2 Fit data to a kinetic binding model (e.g., 1:1 Langmuir) A1->A2 A3 Determine ka, kd, and calculate KD A2->A3

Caption: General workflow for an SPR binding kinetics experiment.

  • Receptor Immobilization :

    • Obtain purified, functional GPR40. This is a critical and often challenging step for GPCRs, which may require solubilization in detergents or reconstitution into nanodiscs.

    • Immobilize the purified receptor onto a suitable sensor chip (e.g., a CM5 chip via amine coupling or a His-capture chip if the protein is His-tagged).[17] The goal is to achieve an appropriate density to detect the binding of a small molecule.

  • Binding Analysis :

    • Prepare a dilution series of 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid in a suitable running buffer.

    • Perform a multi-cycle kinetic analysis. In each cycle:

      • Inject a specific concentration of the analyte over the sensor surface for a set time to monitor the association phase .

      • Switch to flowing only running buffer over the surface to monitor the dissociation phase .[16]

      • Inject a regeneration solution (e.g., low pH glycine) to strip all bound analyte from the receptor, preparing the surface for the next cycle.

  • Data Processing and Analysis :

    • Subtract the response from a reference flow cell (a blank, inactivated surface) to correct for bulk refractive index changes and non-specific binding.

    • Globally fit the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model).

    • The fitting software will calculate the association rate constant (kₐ), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Fluorescence Polarization (FP): A Homogeneous Assay for High-Throughput Screening

Fluorescence Polarization (FP) is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule (a tracer). It is a homogeneous assay, meaning it requires no separation steps, making it highly amenable to high-throughput screening (HTS).

The principle is based on the rotational speed of molecules. A small, fluorescently labeled ligand tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. When this tracer binds to a much larger receptor, its rotation slows dramatically, and the emitted light remains highly polarized.[18][19] An unlabeled test compound can compete with the tracer for binding, causing a decrease in polarization.

G cluster_mix Assay Setup cluster_read Measurement cluster_analysis Data Analysis M1 Combine receptor (GPR40) and fluorescently-labeled tracer in assay buffer M2 Add increasing concentrations of unlabeled test compound M1->M2 M3 Incubate to reach equilibrium M2->M3 R1 Excite the sample with plane-polarized light M3->R1 R2 Measure parallel and perpendicular fluorescence emission intensities R1->R2 A1 Calculate fluorescence polarization (mP units) R2->A1 A2 Plot mP vs. log[test compound] A1->A2 A3 Determine IC50 and calculate Ki A2->A3

Caption: Workflow for a competitive fluorescence polarization assay.

  • Reagent Preparation :

    • Synthesize or procure a fluorescently labeled GPR40 ligand (the "tracer"). The fluorophore should be attached in a way that does not significantly hinder binding.

    • Prepare purified, soluble GPR40 receptor.

    • Prepare a dilution series of the unlabeled test compound.

  • Assay Execution :

    • In a microplate (typically black to minimize background), add the GPR40 receptor and the fluorescent tracer at fixed concentrations. These concentrations must be carefully optimized to provide a sufficient assay window (the difference in polarization between the bound and free states).

    • Add the various concentrations of the test compound.

    • Include controls for low polarization (tracer only) and high polarization (tracer + receptor, no competitor).

    • Incubate the plate until binding equilibrium is achieved.

  • Measurement and Analysis :

    • Read the plate on a microplate reader equipped with polarizing filters. The instrument will measure the fluorescence intensity parallel and perpendicular to the plane of excitation light.

    • The reader's software calculates the fluorescence polarization, typically in millipolarization units (mP).

    • Plot the mP values against the logarithm of the test compound concentration and fit the data to determine the IC₅₀.

    • Calculate the Kᵢ value using a similar approach to the radioligand assay, taking into account the concentrations and affinities of the tracer and receptor.

Data Summary and Comparative Analysis

The choice of assay depends on the specific goals of the study, the available reagents, and the stage of the drug discovery process. Each method provides a different facet of the binding interaction.

Technique Principle Key Parameters Measured Advantages Disadvantages
Radioligand Binding Competition for binding with a radiolabeled ligand.[10]Kᵢ, IC₅₀, BmaxGold standard, high sensitivity, applicable to complex biological samples (membranes).[10]Requires radioactive materials and disposal, endpoint assay (no kinetic data).
Surface Plasmon Resonance (SPR) Change in refractive index upon mass binding to a sensor surface.[16]kₐ, kd, KdLabel-free, real-time kinetic data, provides detailed mechanistic insight.[14][15]Requires purified, functional receptor; can be technically challenging for membrane proteins.[20]
Fluorescence Polarization (FP) Change in rotational speed of a fluorescent tracer upon binding.Kᵢ, IC₅₀Homogeneous (no-wash), suitable for HTS, non-radioactive.[18]Requires a suitable fluorescent tracer, sensitive to fluorescent artifacts from test compounds.[21]

Conclusion and Future Directions

This guide provides a robust, multi-faceted strategy for characterizing the receptor binding affinity of 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid. Based on structural homology to known GPR40 agonists, this receptor represents a high-priority initial target.[4] The recommended workflow begins with the gold-standard radioligand binding assay to confirm interaction and determine affinity. Following this, SPR can provide invaluable, label-free kinetic data, while FP offers a high-throughput alternative for screening larger compound libraries.

A thorough characterization using these orthogonal methods will provide a high-confidence assessment of the compound's binding properties. Positive results would warrant progression to functional assays (e.g., calcium mobilization or insulin secretion assays in pancreatic beta-cell lines) to determine whether the compound acts as an agonist or antagonist at GPR40. This systematic approach, grounded in established biophysical and pharmacological principles, is essential for advancing novel chemical entities toward potential therapeutic applications.

References

  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (n.d.). MDPI.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). PubMed.
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • A comprehensive review on biological activities of oxazole derivatives. (n.d.). PMC.
  • Surface Plasmon Resonance (SPR) Assay. (n.d.). Charles River Laboratories.
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025, November 21). MDPI.
  • How does SPR work in Drug Discovery?. (2025, June 11). deNOVO Biolabs.
  • Surface Plasmon Resonance (SPR) & Biophysics. (n.d.). BioAscent.
  • A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist - Portland Press.
  • Fluorescence Polarization Detection. (n.d.). BMG LABTECH.
  • A Tutorial Review on Surface Plasmon Resonance Biosensors: Applications in Biomedicine. (2025, November 23). MDPI.
  • Radioligand Binding Assay. (n.d.). Gifford Bioscience.
  • Fluorescence Polarization (FP). (n.d.). Molecular Devices.
  • A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. (2026, February 15). ASIAN JOURNAL OF SCIENCE AND TECHNOLOGY.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.). PMC.
  • Binding Affinity. (n.d.). Malvern Panalytical.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (n.d.). PMC.
  • Direct Binding Methods to Measure Receptor–Ligand Interactions. (2023, December 22). ACS Publications.
  • What techniques are available to determine a drug's binding affinity to a particular protein or receptor site?. (2014, February 20). Reddit.
  • Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding. (n.d.). Wiley Online Library.
  • Radioligand binding methods: practical guide and tips. (n.d.). PubMed.
  • An original approach to measure ligand/receptor binding affinity in non-purified samples. (2022, March 30). Nature.
  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. (2025, April 11). Chemical Science (RSC Publishing).
  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. (2025, November 17). BellBrook Labs.
  • Radiometric Ligand-Binding Assays. (n.d.). Revvity.
  • Synthesis and biological evaluation of GPR40/FFAR1 agonists containing 3,5-dimethylisoxazole. (2016, June 30). PubMed.
  • Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. (2024, January 15). PubMed.
  • Recent Updates on Free Fatty Acid Receptor 1 (GPR-40) Agonists for the Treatment of Type 2 Diabetes Mellitus. (n.d.). PubMed.
  • FFAR1/GPR40: One target, different binding sites, many agonists, no drugs, but a continuous and unprofitable tug-of-war between ligand lipophilicity, activity, and toxicity. (n.d.). ResearchGate.
  • An updated patent review of GPR40/ FFAR1 modulators (2020 - present). (n.d.). ResearchGate.

Sources

Exploratory

2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic Acid: A Versatile Scaffold in Modern Drug Discovery

[label="Cytochrome C\n Updating the Whitepaper I'm now integrating the DOT diagram for SQR inhibition, ensuring the specified color palette is implemented and that the layout clearly illustrates the mechanism. The API's...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Cytochrome C\n

Updating the Whitepaper

I'm now integrating the DOT diagram for SQR inhibition, ensuring the specified color palette is implemented and that the layout clearly illustrates the mechanism. The API's non-competitive inhibition of SQR, followed by the blockage of Cytochrome C and subsequent halting of mitochondrial respiration, is the focus. Also, the caption text is added.

Finalizing the Visuals

I've integrated the DOT diagram fully, double-checking the color palette and layout for clarity. I've focused on ensuring the mechanism of SQR inhibition is depicted accurately, with API's non-competitive inhibition of SQR leading to the blocking of Cytochrome C and the stopping of mitochondrial respiration, with a caption.

Finalizing the Document

I'm now putting the finishing touches on the whitepaper, after checking the visuals and cross-referencing citations. I've ensured a cohesive flow from the introduction to the synthesis and mechanism of action, emphasizing the SQR inhibition and API action. I am now adding a final edit.

Executive Summary

The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics, metabolic stability, and precise vectorization of functional groups. 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid (CAS 1556405-64-1) has emerged as a highly specialized building block in this domain [2.2]. By combining the rigid, hydrogen-bond-accepting oxazole core with the lipophilic, sp3 -rich cyclopentyl ring and the sterically shielding 4-ethyl group, this intermediate is primed for the synthesis of highly potent carboxamide APIs (Active Pharmaceutical Ingredients).

This whitepaper provides an in-depth technical analysis of the oxazole-5-carboxylic acid class, detailing the causality behind its structural elements, recent therapeutic discoveries (2024–2026), and field-proven, self-validating protocols for its downstream functionalization.

Structural Causality & Pharmacophore Dynamics

When designing target-specific ligands, every atom must serve a purpose. The architecture of 2-cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid is a masterclass in modular drug design:

  • The Oxazole Core: Acts as a bioisostere for amides and phenyl rings. The nitrogen atom serves as a critical hydrogen-bond acceptor, while the aromatic system provides rigidity, reducing the entropic penalty upon target binding[1].

  • The 2-Cyclopentyl Substituent: Unlike linear alkyl chains, the cyclopentyl ring introduces significant sp3 character. This three-dimensional bulk is highly effective at occupying hydrophobic pockets (such as the ubiquinone binding site in SQR enzymes), enhancing binding affinity while maintaining a favorable logP[2].

  • The 4-Ethyl Group: Positioned adjacent to the 5-carboxylic acid, the ethyl group provides localized steric hindrance. This causality is twofold: it protects the resulting amide bond from rapid enzymatic hydrolysis (improving metabolic half-life) and restricts the dihedral angle of the carboxamide, locking the molecule into its bioactive conformation.

Recent Discoveries and Biological Applications (2024–2026)

The oxazole-5-carboxamide scaffold has been the subject of intense recent investigation across multiple therapeutic areas.

Fungicidal SQR Inhibitors

Recent work in 2025 has identified novel N -((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives as potent Succinate:Quinone Oxidoreductase (SQR) inhibitors[2]. Compound 9s demonstrated a Ki​ value of 34 nM against porcine SQR, exhibiting approximately 10-fold higher potency than commercial controls like penthiopyrad. Kinetic studies revealed a noncompetitive inhibition mechanism with respect to cytochrome c, effectively halting mitochondrial respiration[2].

Selective Antimalarial Agents

In late 2025, researchers optimized a novel carboxamide scaffold for selective antimalarial activity[3]. The oxazole-5-carboxamides were synthesized via the hydrolysis of their corresponding ethyl esters using lithium hydroxide, followed by Schotten-Baumann amidation[3]. Structure-Activity Relationship (SAR) studies indicated that tertiary N -methyl amides retained potency, whereas secondary H -substituted amides lost activity ( EC50​>10.0μM ), highlighting the critical nature of the amide substitution pattern[3].

Anti-inflammatory PAR-2 Inhibitors

In the realm of rheumatology, studies on the related 4,5-dihydro-1,2-oxazole-5-carboxamide derivative (R004) demonstrated superior anti-inflammatory effects compared to diclofenac in formaldehyde-induced edema models[4]. Pharmacokinetic profiling confirmed that the primary biotransformation pathway is the hydrolysis of the amide back to the parent oxazole-5-carboxylic acid, emphasizing the importance of understanding the metabolic fate of these scaffolds[4].

Quantitative Data Summary

To facilitate comparison, the physicochemical and biological data of recently synthesized oxazole-5-carboxamide derivatives are summarized below.

Compound IDCore ScaffoldTarget / ApplicationYield (%)Melting Point (°C)Biological Activity
SEZA5 Oxazole-5-carboxamideSQR Inhibition82%115.2–117.4 Ki​ = 34 nM (analog 9s)[2]
SEZA7 4-Methyl-oxazole-5-carboxamideSQR Inhibition79%OilN/A[2]
SEZA17 2,4-Dimethyl-oxazole-5-carboxamideSQR Inhibition86%167–169N/A[2]
SEZA3 Oxazole-5-carboxamideSQR Inhibition91%134N/A[2]
R004 4,5-Dihydro-oxazole-5-carboxamidePAR-2 InhibitionN/AN/ASuperior to Diclofenac[4]

Validated Experimental Workflows

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodology details the conversion of the ester precursor to the active oxazole-5-carboxamide.

Protocol 1: Saponification to 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid

Causality: We utilize a mixed solvent system (THF/MeOH/H2O) to ensure homogenous solvation of both the lipophilic ester and the hydrophilic LiOH. Lithium hydroxide is preferred over NaOH because the Li+ cation coordinates with the ester carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the hydroxide ion[5].

Step-by-Step Procedure:

  • Initiation: Dissolve ethyl 2-cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylate (1.0 eq) in a 2:3:1 mixture of THF/MeOH/H2O (0.2 M concentration)[5].

  • Reagent Addition: Add LiOH·H2O (1.5 eq) in one portion. Stir the reaction mixture at ambient temperature ( 20∘C ) for 4 to 16 hours[5].

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 3:1). The starting ester ( Rf​≈0.6 ) will disappear, replaced by a baseline spot (the lithium carboxylate salt).

  • Workup: Remove the organic volatiles (THF/MeOH) under reduced pressure. Extract the remaining aqueous layer with diethyl ether ( 2×10 mL) to remove any unreacted ester or neutral impurities.

  • Isolation: Acidify the aqueous phase dropwise with 1N HCl to pH 2–3. The target 2-cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid will precipitate as a solid. Filter the precipitate, wash with cold distilled water, and dry under vacuum to afford the pure acid[5].

Protocol 2: Amide Coupling (Synthesis of Target API)

Causality: Due to the steric hindrance provided by the 4-ethyl group, highly efficient coupling reagents like HATU are required to form the active ester rapidly and prevent epimerization or degradation.

Step-by-Step Procedure:

  • Activation: Dissolve the isolated 2-cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to generate the active HOAt ester.

  • Coupling: Add the target primary or secondary amine (1.1 eq). Stir at room temperature for 2–4 hours.

  • Self-Validation (Quench & Extract): Quench the reaction with water. The product should partition into the organic layer during EtOAc extraction. Wash the organic layer extensively with 5% LiCl aqueous solution to remove residual DMF.

  • Purification: Dry over MgSO4​ , concentrate, and purify via silica gel chromatography to yield the final oxazole-5-carboxamide API.

Visualizations

Synthetic Workflow

The following diagram illustrates the logical progression from basic precursors to the final active pharmaceutical ingredient.

SynthesisWorkflow A Ethyl 2-chloroacetoacetate + Cyclopentanecarboxamide B Ethyl 2-cyclopentyl-4-ethyl- 1,3-oxazole-5-carboxylate A->B Cyclization (Reflux) C 2-Cyclopentyl-4-ethyl- 1,3-oxazole-5-carboxylic acid B->C LiOH, THF/H2O (Saponification) D Oxazole-5-carboxamide (Target API) C->D Amine, HATU/DIPEA (Amidation)

Caption: Workflow for the synthesis of oxazole-5-carboxamide APIs from basic precursors.

Mechanism of Action (SQR Inhibition)

This diagram maps the non-competitive inhibition pathway of oxazole-5-carboxamides against pathogenic respiration.

MOA API Oxazole-5-carboxamide Derivative SQR Succinate:Quinone Oxidoreductase (SQR) API->SQR Non-competitive Inhibition CYTC Cytochrome C Reduction SQR->CYTC Blocks RESP Pathogen Respiration CYTC->RESP Halts

Caption: Mechanism of action for oxazole-5-carboxamide derivatives inhibiting the SQR pathway.

References

  • Title: Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates Source: ACS Publications URL:[Link]

  • Title: Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity Source: Malaria World URL:[Link]

  • Title: Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate Source: Semantic Scholar URL:[Link]

  • Title: Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds Source: AIP Publishing URL:[Link]

Sources

Protocols & Analytical Methods

Method

How to synthesize 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid in the lab

Application Note: De Novo Synthesis of 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Do...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Synthesis of 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Scope: Mechanistic rationale, step-by-step synthetic protocols, and quantitative parameterization for the preparation of 1,3-oxazole-5-carboxylic acid derivatives.

Executive Summary & Strategic Rationale

The 1,3-oxazole core is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for amides and esters, and as a critical pharmacophore in kinase inhibitors and PPAR agonists. The synthesis of highly functionalized oxazoles, specifically 2-cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid, requires a robust, regioselective approach.

This application note details a highly efficient, three-step linear synthesis utilizing the classical Hantzsch Oxazole Synthesis [1]. While traditionally used for thiazoles, the Hantzsch methodology remains one of the most reliable pathways for constructing 4-carboxyoxazoles when utilizing α -halo- β -ketoesters as electrophilic coupling partners[2]. The strategy involves the α -chlorination of an aliphatic β -ketoester, followed by cyclocondensation with a primary cycloalkyl amide, and concluding with a base-catalyzed saponification.

Retrosynthetic Analysis & Reaction Workflow

The target molecule is disconnected at the oxazole ring, tracing back to cyclopentanecarboxamide and an α -halo- β -ketoester. The requisite ethyl 2-chloro-3-oxopentanoate is generated in situ or as a stable intermediate via the controlled halogenation of ethyl 3-oxopentanoate.

G cluster_0 Step 1: Electrophilic Chlorination cluster_1 Step 2: Hantzsch Cyclocondensation cluster_2 Step 3: Saponification A Ethyl 3-oxopentanoate C Ethyl 2-chloro-3-oxopentanoate A->C 0 °C to RT B SO2Cl2 B->C E Ethyl 2-cyclopentyl-4-ethyl- 1,3-oxazole-5-carboxylate C->E EtOH, Reflux D Cyclopentanecarboxamide D->E G 2-Cyclopentyl-4-ethyl- 1,3-oxazole-5-carboxylic acid E->G F 1. NaOH (aq) 2. HCl (aq) F->G

Workflow for the 3-step synthesis of 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid.

Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of Ethyl 2-chloro-3-oxopentanoate

Mechanistic Causality: Sulfuryl chloride ( SO2​Cl2​ ) is selected over elemental chlorine gas due to its superior handling safety and precise stoichiometric control. It acts as an electrophilic chlorinating agent, selectively targeting the highly enolizable active methylene carbon between the ketone and ester carbonyls[3].

Protocol:

  • Equip a 250 mL round-bottom flask with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Dissolve ethyl 3-oxopentanoate (1.0 equiv, 100 mmol) in anhydrous dichloromethane (DCM) (100 mL) and cool the mixture to 0 °C using an ice-water bath.

  • Charge the addition funnel with sulfuryl chloride ( SO2​Cl2​ ) (1.05 equiv, 105 mmol)[4].

  • Add the SO2​Cl2​ dropwise over 30 minutes to maintain the internal temperature below 5 °C, mitigating the risk of over-chlorination or excessive exothermic gas evolution ( SO2​ and HCl ).

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1).

  • Quench the reaction carefully with saturated aqueous NaHCO3​ until gas evolution ceases. Extract the aqueous layer with DCM (2 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield ethyl 2-chloro-3-oxopentanoate as a pale yellow oil. This intermediate is typically used in the next step without further purification[3].

Step 2: Hantzsch Cyclocondensation

Mechanistic Causality: The Hantzsch oxazole synthesis proceeds via a bis-nucleophilic attack. The primary amine of cyclopentanecarboxamide undergoes an SN​2 displacement of the α -chloride on the β -ketoester. Subsequent intramolecular cyclization occurs when the amide oxygen attacks the ketone carbonyl, forming a hemiacetal intermediate that rapidly dehydrates under thermal conditions to yield the thermodynamically stable, aromatic 1,3-oxazole ring[1][2].

Protocol:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, combine ethyl 2-chloro-3-oxopentanoate (1.0 equiv, 50 mmol) and cyclopentanecarboxamide (1.2 equiv, 60 mmol).

  • Suspend the reactants in absolute ethanol (50 mL). The use of a polar protic solvent facilitates the stabilization of the transition states during cyclodehydration.

  • Heat the mixture to reflux (approx. 78 °C) and stir continuously for 12–16 hours.

  • Monitor the consumption of the α -haloester via LC-MS or TLC.

  • Upon completion, cool the mixture to room temperature and concentrate the solvent under reduced pressure.

  • Dissolve the crude residue in ethyl acetate (100 mL) and wash sequentially with 1M HCl (to remove unreacted amide), saturated NaHCO3​ , and brine.

  • Dry the organic phase over MgSO4​ , filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, gradient elution 5-20% EtOAc in Hexanes) to isolate ethyl 2-cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylate.

Step 3: Saponification of the Oxazole Ester

Mechanistic Causality: Base-catalyzed hydrolysis ( BAC​2 mechanism) is utilized to cleave the ethyl ester. The hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release an ethoxide leaving group. Subsequent acidification protonates the resulting carboxylate salt, precipitating the free carboxylic acid.

Protocol:

  • Dissolve ethyl 2-cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylate (1.0 equiv, 20 mmol) in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (40 mL).

  • Add a 2M aqueous solution of Sodium Hydroxide ( NaOH ) (3.0 equiv, 60 mmol) dropwise at room temperature.

  • Stir the biphasic mixture vigorously at room temperature for 3-4 hours until TLC indicates complete consumption of the starting ester.

  • Evaporate the organic solvents (THF/MeOH) under reduced pressure.

  • Dilute the remaining aqueous layer with distilled water (20 mL) and wash with diethyl ether (20 mL) to remove any non-polar organic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 using 2M HCl (aq). A white to off-white precipitate will form.

  • Collect the precipitate via vacuum filtration, wash with cold distilled water, and dry under high vacuum at 40 °C to afford the pure 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters and expected yields based on standard application scaling.

Reaction StepKey ReagentsSolvent SystemTemp / TimeExpected YieldPurification Method
1. α -Chlorination Ethyl 3-oxopentanoate, SO2​Cl2​ Anhydrous DCM0 °C RT / 2.5 h85 - 92%Aqueous Workup (Used crude)
2. Cyclocondensation CyclopentanecarboxamideAbsolute Ethanol78 °C (Reflux) / 14 h65 - 75%Flash Column Chromatography
3. Saponification 2M NaOH (aq), 2M HCl (aq)THF / MeOH / H2​O 25 °C (RT) / 4 h90 - 95%Acidification & Precipitation

References

  • Google Patents (WO2021070132A1).Bi-aryl dihydroorotate dehydrogenase inhibitors.
  • ResearchGate. Synthesis and Biological Evaluation of New Clofibrate Analogues as Potential PPARα Agonists. Retrieved from: [Link]

Sources

Application

Application Notes &amp; Protocols: Standardized Dissolution of 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid for Preclinical Research

Introduction: The Criticality of Standardized Dissolution 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid is a novel heterocyclic compound with significant potential in drug discovery programs. As with many carboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Standardized Dissolution

2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid is a novel heterocyclic compound with significant potential in drug discovery programs. As with many carboxylic acid-containing small molecules, its physicochemical properties, particularly its aqueous solubility, are a primary determinant of its performance in biological assays and its ultimate bioavailability in vivo.[1] Inconsistent or incomplete dissolution can lead to significant experimental artifacts, including underestimation of potency, poor reproducibility, and misleading structure-activity relationships (SAR).

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and standardized protocols for the effective dissolution of 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid. The methodologies described herein are grounded in established principles for formulating poorly soluble acidic compounds and are designed to ensure data integrity and experimental success.[2][3]

The core challenge with this and similar molecules lies in the pH-dependent nature of the carboxylic acid moiety.[1][2] At physiological pH, a significant portion of the molecule may exist in its less soluble, protonated form, leading to precipitation in aqueous media. The following protocols are designed to mitigate this issue through a systematic and logical approach to solvent selection and solution preparation.

Physicochemical Profile and Solubility Considerations

While specific experimental data for 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid is not widely published, its structure allows for several key theoretical predictions that inform the dissolution strategy:

  • Aqueous Solubility: Expected to be low in neutral or acidic aqueous solutions due to the hydrophobic cyclopentyl and ethyl groups and the protonated carboxylic acid.[1][4]

  • pH-Dependent Solubility: The presence of the carboxylic acid group (estimated pKa ~3.5-4.5) dictates that solubility will dramatically increase in alkaline conditions (pH > pKa) as the molecule is deprotonated to form the more polar and soluble carboxylate salt.[1][4][5]

  • Organic Solvent Solubility: Higher solubility is anticipated in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), with moderate solubility in polar protic solvents such as ethanol and methanol.[1][3]

These characteristics necessitate a careful and systematic approach to preparing solutions for both in vitro and in vivo applications.

Protocol I: Preparation of High-Concentration Stock Solutions for In Vitro Assays

The most common initial step for in vitro screening is the preparation of a concentrated stock solution, typically in 100% DMSO. This allows for minimal addition of organic solvent to the final assay medium.

3.1 Materials:

  • 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or glass vials

3.2 Step-by-Step Protocol:

  • Weighing the Compound: Accurately weigh a precise amount of the compound (e.g., 1-5 mg) into a sterile vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10, 20, or 50 mM).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes.[3]

  • Visual Inspection: Carefully inspect the solution against both a light and dark background to ensure no visible particles remain.

  • Sonication (Optional): If particulates are still present, sonicate the vial in a water bath for 5-10 minutes.[3]

  • Final Inspection: Re-inspect the solution. If it is not a clear solution, this may indicate that the desired concentration exceeds the solubility limit in DMSO. In this case, a lower stock concentration should be prepared.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Causality and Expertise:

  • Why DMSO? DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules. It is miscible with water, making it suitable for dilution into aqueous assay buffers.[4]

  • Why Anhydrous? Water can sometimes reduce the solubility of hydrophobic compounds in DMSO.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can cause the compound to precipitate out of solution over time, leading to inaccurate concentrations in subsequent experiments.[4]

Protocol II: Addressing Precipitation in Aqueous Assay Buffers

A common failure point occurs when a DMSO stock solution is diluted into an aqueous buffer, causing the compound to precipitate or "crash out" of solution.[4] This happens when the final concentration in the assay medium exceeds the compound's aqueous solubility limit.

4.1 Troubleshooting and Optimization Workflow:

The following diagram illustrates a systematic approach to troubleshooting this issue:

G start Precipitation Observed in Assay Buffer ph_mod Increase Buffer pH (e.g., 7.4 to 8.0) start->ph_mod Is pH modification assay-compatible? cosolvent Add Co-solvent to Buffer (e.g., Ethanol, PEG-400) start->cosolvent Is co-solvent assay-compatible? reduce_conc Lower Final Assay Concentration start->reduce_conc Is lower concentration acceptable? success Clear Solution: Proceed with Assay ph_mod->success Yes cosolvent->success Yes reduce_conc->success Yes G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Phase 3: In Vivo Formulation a Compound Powder b Prepare High-Concentration Stock in 100% DMSO a->b c Test Dilution in Target Aqueous Buffer (e.g., PBS pH 7.4) b->c d Precipitation Observed? c->d e Systematic Solubility Screen: - Vary pH - Add Co-solvents d->e Yes g Define Route & Dose d->g No (Soluble) f Identify Optimal Conditions for In Vitro Assays e->f f->g h Select Vehicle Strategy: - pH Adjustment - Co-solvents - Suspension g->h i Prepare and Validate Final Formulation h->i

Caption: A multi-phase workflow for developing a dissolution protocol.

Conclusion

A standardized and well-documented dissolution protocol is fundamental to the successful preclinical development of 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid. Due to its acidic nature, a simple "dissolve in DMSO" approach is often insufficient for downstream applications. Researchers must anticipate pH-dependent solubility issues and employ a systematic approach to identify robust buffer systems and in vivo vehicles. By following the protocols and logical frameworks outlined in this guide, teams can ensure the generation of high-quality, reproducible data, thereby accelerating the journey from discovery to development.

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31).
  • Technical Support Center: Overcoming Solubility Challenges of Benzo[d]oxazole-4-carboxylic acid in Assays. (2025). BenchChem.
  • Technical Guide: Benzo[d]oxazole-4-carboxylic acid solubility in different solvents. (2025). BenchChem.
  • Dissolving Carboxylic Acids and Primary Amines on the Overhead Projector. (2010, March 9).
  • Application Notes and Protocols for In Vivo Dissolution of 1,2-Benzoxazole-5-carboxylic Acid. (2025). BenchChem.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
  • 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online.

Sources

Method

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling Protocol for 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid

Document Type: Standard Operating Procedure & Application Guide Target Audience: Preclinical Researchers, Pharmacologists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists Introduction and Rationale 2-Cyclopent...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Application Guide Target Audience: Preclinical Researchers, Pharmacologists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists

Introduction and Rationale

2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid (CEOCA, CAS: 1556405-64-1) is a highly versatile, commercially available building block and lead-like scaffold utilized in the development of targeted therapeutics, including enteropeptidase inhibitors, antimalarial agents, and proteinase-activated receptor (PAR-2) antagonists[1][2][3].

Structurally, CEOCA features a lipophilic cyclopentyl ring, an ethyl-substituted oxazole core, and a highly polar, acidic carboxylic acid moiety. This combination of lipophilicity and acidity presents unique challenges and opportunities for in vivo dosing. The carboxylic acid group (estimated pKa ~3.5–4.5) significantly influences the molecule's pH-dependent solubility and gastrointestinal (GI) absorption[4]. At the acidic pH of the stomach, the compound remains largely un-ionized, promoting membrane permeability but severely limiting aqueous dissolution. Conversely, at physiological pH (7.4), it is highly ionized, improving solubility but potentially restricting passive diffusion across lipid bilayers[4].

This application note provides a self-validating, step-by-step protocol for formulating, dosing, and analyzing CEOCA in rodent models to ensure robust, reproducible pharmacokinetic (PK) and pharmacodynamic (PD) data.

Physicochemical Profiling & Formulation Strategy

To achieve reliable systemic exposure, the formulation must overcome the inherent dissolution-permeability trade-off of carboxylic acid-containing heterocycles.

Causality in Formulation Selection

Simple aqueous vehicles are insufficient for CEOCA due to its lipophilic cyclopentyl group, which drives crystalline lattice stability. We employ a co-solvent system (DMSO/PEG400/Saline) or a pH-adjusted cyclodextrin solution. DMSO disrupts the crystalline lattice, PEG400 acts as a solubilizing surfactant for the un-ionized fraction, and adjusting the pH to ~7.4 converts the carboxylic acid into a highly soluble sodium salt[4].

Table 1: Recommended In Vivo Formulation Vehicles for CEOCA
RouteFormulation CompositionPreparation RationaleMax Dosing Volume (Mice)
Intravenous (IV) 5% DMSO / 10% Solutol HS15 / 85% Saline (pH 7.4)Prevents precipitation upon injection into the bloodstream; pH adjustment ensures complete ionization.5 mL/kg
Oral (PO) 5% DMSO / 40% PEG400 / 55% WaterPEG400 maintains the drug in solution within the GI tract, preventing precipitation in acidic gastric fluids.10 mL/kg
Intraperitoneal (IP) 10% HP-β-CD in PBS (pH 7.4)Hydroxypropyl-β-cyclodextrin encapsulates the lipophilic cyclopentyl ring, reducing local tissue irritation.10 mL/kg

Experimental Workflow: Dosing and Bioanalysis

The following workflow outlines the critical path from formulation to LC-MS/MS quantification.

Workflow A 2-Cyclopentyl-4-ethyl-1,3-oxazole- 5-carboxylic acid (CEOCA) B Formulation Prep (e.g., 5% DMSO, 40% PEG400, 55% H2O) A->B C pH Adjustment (Titrate to pH 7.4 w/ 0.1M NaOH) B->C D1 Intravenous (IV) Dosing (1-5 mg/kg via Tail Vein) C->D1 D2 Oral (PO) Gavage (10-30 mg/kg via Gastric Tube) C->D2 E Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24 h) D1->E D2->E F Plasma Extraction (Acetonitrile Protein Precipitation) E->F G LC-MS/MS Quantification & PK Parameter Calculation F->G

Caption: End-to-end workflow for the in vivo formulation, administration, and bioanalysis of CEOCA.

In Vivo Dosing Protocol (Mice/Rats)

Prerequisites: Fast animals for 12 hours prior to oral dosing to minimize food-effect variability on gastric pH and absorption[4]. Water should be provided ad libitum.

  • Preparation of Oral Dose (10 mg/kg):

    • Weigh 10 mg of CEOCA and dissolve completely in 0.5 mL of DMSO.

    • Add 4.0 mL of PEG400 and vortex for 2 minutes until visually clear.

    • Slowly add 5.5 mL of sterile water while stirring continuously. If micro-precipitation occurs, titrate with 0.1 M NaOH dropwise until the solution clears (pH ~7.4).

    • Filter through a 0.22 µm PTFE syringe filter.

  • Administration:

    • Administer the formulation via oral gavage using a bulb-tipped gastric gavage needle.

    • For IV administration, warm the tail using a heat lamp (to dilate the lateral tail vein) and inject the IV formulation slowly over 30 seconds.

  • Blood Sampling:

    • Collect 50 µL of blood via the submandibular vein (mice) or jugular vein catheter (rats) at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[4].

    • Collect blood into K2-EDTA coated tubes and place immediately on ice.

    • Centrifuge at 4,000 × g for 10 minutes at 4 °C to separate plasma. Store plasma at -80 °C until analysis.

Sample Preparation and LC-MS/MS Analysis

Causality: Acetonitrile is selected for protein precipitation because it effectively denatures plasma proteins while fully solubilizing the lipophilic oxazole core, ensuring high extraction recovery[3].

  • Transfer 20 µL of plasma to a 96-well plate.

  • Add 100 µL of ice-cold Acetonitrile (containing an internal standard, e.g., Tolbutamide or a deuterated oxazole analog).

  • Vortex for 5 minutes, then centrifuge at 14,000 × g for 15 minutes at 4 °C.

  • Transfer 80 µL of the supernatant to an LC-MS vial.

  • Analytical Conditions: Use a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 2.5 µm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in Acetonitrile. Monitor the specific MRM transition for CEOCA (typically [M+H]+ depending on the exact ionization profile).

Pharmacokinetic & Metabolic Profiling

Understanding the metabolic liabilities of CEOCA is critical for interpreting in vivo efficacy. Oxazole-5-carboxylic acid derivatives generally undergo two primary routes of clearance:

  • Phase I Oxidation: The aliphatic cyclopentyl and ethyl groups are highly susceptible to hydroxylation by hepatic Cytochrome P450 enzymes (primarily CYP3A4/CYP2C9).

  • Phase II Conjugation: The free carboxylic acid is a direct substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to the formation of acyl glucuronides, which are rapidly excreted in urine and bile[3].

Metabolism PO Oral Administration (CEOCA) GI Gastrointestinal Tract (Absorption of unionized fraction) PO->GI Liver Hepatic Metabolism (First-Pass Effect) GI->Liver Portal Vein Ex Renal/Biliary Excretion (Metabolites & Parent) GI->Ex Unabsorbed Feces CYP CYP450 Oxidation (Cyclopentyl/Ethyl hydroxylation) Liver->CYP UGT UGT Glucuronidation (Carboxylic Acid conjugation) Liver->UGT Sys Systemic Circulation (Bioavailable CEOCA) CYP->Sys UGT->Ex Biliary Sys->Ex Renal

Caption: In vivo absorption, hepatic metabolism, and excretion pathways of CEOCA.

Table 2: Target Pharmacokinetic Parameters for Oxazole-Carboxylic Acid Scaffolds

Based on structurally analogous oxazole-carboxylic acid derivatives evaluated in literature[1][2], researchers should benchmark their CEOCA PK results against the following expected ranges:

ParameterDefinitionExpected Range (Mice, 10 mg/kg PO)
Cmax Maximum plasma concentration1,500 – 4,500 ng/mL
Tmax Time to maximum concentration0.5 – 2.0 hours
T1/2 Elimination half-life1.5 – 3.5 hours
AUC(0-t) Area under the curve (exposure)4,000 – 12,000 h·ng/mL
Bioavailability (F%) Fraction of dose reaching systemic circulation15% – 45%

Note: If absolute bioavailability (F%) falls below 10%, researchers should investigate prodrug strategies (e.g., esterification of the carboxylic acid) to mask the polar group during GI transit, a proven strategy for improving the PK of acidic heterocycles[4].

References

  • Source: MDPI (Molecules)
  • Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity Source: PMC / NIH URL
  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity Source: ChemRxiv URL
  • Identification and synthesis of metabolites of the new 4.

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Application

Application Notes &amp; Protocols: Leveraging 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid as a Versatile Precursor in Modern Organic Synthesis

Abstract The 1,3-oxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and natural products.[1][2] Its unique electronic properties and ability to engage in hydrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,3-oxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and natural products.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding interactions make it a cornerstone in medicinal chemistry.[3] This guide focuses on a specific, highly functionalized building block: 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid . We will explore its strategic application as a precursor, detailing its reactivity and providing robust protocols for its conversion into diverse molecular architectures. The presence of distinct lipophilic groups (cyclopentyl and ethyl) at the C2 and C4 positions, combined with the versatile carboxylic acid handle at C5, offers a tripartite platform for systematic exploration of chemical space in drug discovery and lead optimization programs.

Introduction: The Strategic Value of the Precursor

2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid is not merely a synthetic intermediate; it is a carefully designed building block for constructing complex molecules with potential therapeutic applications. The rationale behind its design incorporates several key medicinal chemistry principles:

  • The Oxazole Core: This five-membered heterocycle is a bioisostere for amide and ester functionalities, capable of improving pharmacokinetic properties by enhancing metabolic stability and cell permeability.[3]

  • C5-Carboxylic Acid: This functional group serves as the primary synthetic handle for elaboration. It is readily converted into a vast array of other functionalities, most notably amides and esters, which are fundamental linkages in bioactive molecules.[4][5]

  • C2-Cyclopentyl Group: This bulky, lipophilic group provides a distinct vector for probing hydrophobic pockets in biological targets. Its rigid structure can impart favorable conformational constraints on the final molecule. The exploration of cyclopentane carboxylic acids has been a key design element in the discovery of potent inhibitors for various targets.[6]

  • C4-Ethyl Group: A smaller lipophilic substituent, the ethyl group at the C4 position, allows for fine-tuning of solubility and lipophilicity (LogP) while influencing the overall molecular geometry.

This combination of features makes the title compound an ideal starting point for generating libraries of diverse compounds for high-throughput screening or for targeted synthesis in a lead optimization campaign.

Core Synthetic Transformations & Mechanistic Insights

The primary utility of this precursor stems from the reactivity of its C5-carboxylic acid moiety. The following sections detail the most critical transformations, explaining the causality behind procedural choices to ensure reproducibility and high yields.

Amide Bond Formation: The Cornerstone of Bioactive Molecule Synthesis

The conversion of the carboxylic acid to an amide is arguably the most crucial reaction for this precursor. Direct condensation of a carboxylic acid and an amine is generally inefficient, requiring activation of the carboxyl group to facilitate nucleophilic attack by the amine.

Causality of Reagent Selection: The choice of coupling reagents is critical to suppress side reactions and prevent racemization if chiral amines are used.

  • Carbodiimides (EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be susceptible to intramolecular rearrangement, leading to N-acylurea byproducts, and can cause racemization.

  • Additives (HOBt, HOAt): To mitigate the issues with carbodiimides, additives like 1-hydroxybenzotriazole (HOBt) are used. HOBt traps the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, ensuring a cleaner and more efficient reaction with the amine.

  • Uronium/Phosphonium Salts (HATU, HBTU, BOP): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are considered the gold standard for difficult couplings, especially with sterically hindered or poorly nucleophilic amines. They rapidly generate highly activated esters, often leading to faster reactions and higher yields.

Below is a general workflow for the key transformations starting from the precursor acid.

G cluster_0 Core Precursor cluster_2 Secondary Transformations precursor 2-Cyclopentyl-4-ethyl- 1,3-oxazole-5-carboxylic acid amide Amide Derivatives (R-NH-CO-Oxazole) precursor->amide Amide Coupling (HATU, EDC/HOBt) + R-NH2 ester Ester Derivatives (R-O-CO-Oxazole) precursor->ester Esterification (Fischer, Mitsunobu) + R-OH acyl_chloride Acyl Chloride (Cl-CO-Oxazole) precursor->acyl_chloride Acyl Halogenation (SOCl2, (COCl)2) other_amides Further Amide Products acyl_chloride->other_amides + R-NH2 ketones Ketones acyl_chloride->ketones + Organometallics

Caption: Key synthetic pathways originating from the title precursor.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is designed for high efficiency and is suitable for a wide range of primary and secondary amines.

Materials:

  • 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid

  • Amine of interest

  • HATU (Hexafluorophosphate salt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an argon atmosphere, add 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (2.5 eq).

    • Causality Note: DIPEA is a non-nucleophilic base used to deprotonate the amine and the carboxylic acid, facilitating the reaction without competing as a nucleophile itself. HATU is added last to initiate the activation in the presence of all components.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 2-6 hours).

  • Aqueous Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Causality Note: The NaHCO₃ wash removes unreacted acid and the acidic byproducts of the HATU reaction. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Parameter Value/Condition Rationale
Stoichiometry (Acid:Amine:HATU) 1.0 : 1.1 : 1.2A slight excess of amine and coupling agent ensures full conversion of the limiting carboxylic acid.
Base DIPEA (2.5 eq)Non-nucleophilic; prevents unwanted side reactions. Excess ensures complete deprotonation.
Solvent Anhydrous DMFHigh polarity to dissolve reactants; aprotic to not interfere with the reaction. Anhydrous conditions are crucial.
Temperature Room TemperatureSufficient for most couplings; minimizes thermal degradation of sensitive substrates.
Esterification: Accessing Another Key Functional Group

Ester derivatives are valuable as final products and as prodrugs that can improve the oral bioavailability of a parent carboxylic acid.[5]

Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis (e.g., H₂SO₄, TsOH).[7] It is effective for simple, unhindered alcohols but the equilibrium nature and harsh conditions can be a drawback for complex substrates.

Milder Esterification Methods: For more sensitive or precious alcohols, methods involving activation of the carboxylic acid are preferred. The same coupling reagents used for amidation (e.g., EDC/DMAP) can be adapted for ester synthesis.

Protocol 2: Fischer Esterification for Simple Alcohols

Materials:

  • 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid

  • Alcohol of interest (e.g., Methanol, Ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: Dissolve 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid (1.0 eq) in a large excess of the desired alcohol, which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Heating: Heat the reaction mixture to reflux and stir for 4-16 hours. Monitor the reaction by TLC.

    • Causality Note: The reaction is an equilibrium.[7] Using a large excess of the alcohol and heating helps drive the equilibrium towards the ester product.

  • Neutralization & Extraction: Cool the mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Drying and Purification: Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude ester by flash column chromatography.

Advanced Applications and Ring Transformations

While the carboxylic acid is the primary reactive site, the oxazole ring itself can participate in further synthetic elaborations, adding another dimension to the precursor's utility.[2]

  • Electrophilic Substitution: The oxazole ring can undergo electrophilic substitution, though it is less reactive than rings like pyrrole or furan. The presence of activating groups can direct substitution.[1]

  • Metallation and Cross-Coupling: Regioselective deprotonation of the oxazole ring, often at the C2 position, followed by quenching with an electrophile or engaging in transition metal-catalyzed cross-coupling reactions, can provide access to more complex structures.[2]

  • Ring Transformations: Under certain conditions (e.g., reduction, photolysis, or reaction with specific nucleophiles), the oxazole ring can be opened and recyclized to form other heterocyclic systems like thiazoles or imidazoles, offering a pathway to novel scaffolds.[1][8]

The following workflow illustrates the logical progression from precursor to a final, biologically relevant molecule.

G start Precursor Acid step1 Amide Coupling (Protocol 1) start->step1 + Amine, HATU step2 Purification (Flash Chromatography) step1->step2 step3 Optional Further Modification step2->step3 step4 Final Purification step3->step4 e.g., Cross-Coupling end Target Molecule for Biological Screening step3->end No further steps step4->end

Caption: A typical synthetic workflow using the oxazole precursor.

Conclusion

2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid is a powerful and versatile precursor for the synthesis of novel chemical entities. Its well-defined substitution pattern provides distinct points for diversification, while the reactivity of the carboxylic acid handle allows for reliable and high-yielding transformations into amides and esters. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers in organic synthesis and drug discovery to effectively utilize this building block in their programs, accelerating the path toward new therapeutic agents.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]

  • Synthesis and Reactions of Oxazoles. ResearchGate. Available at: [Link]

  • One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]

  • Ring Transformations of Oxazoles and Their Derivatives. – Synthesis of 2,3-Dihydro-2-(2-hydroxyphenylimino)-4-methylthiazoles by Reaction of 2-(2-Oxopropylthio)benzoxazoles with Amines. Academia.edu. Available at: [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

  • Accessing Diverse Azole Carboxylic Acid Building Blocks via Mild C–H Carboxylation: Parallel, One-Pot Amide Couplings and Machine-Learning-Guided Substrate Scope Design. Journal of the American Chemical Society. Available at: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. Available at: [Link]

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. ScienceDirect. Available at: [Link]

  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. Available at: [Link]

  • 2-cyclopropyl-1,3-oxazole-5-carboxylic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. Available at: [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. PMC. Available at: [Link]

  • Preparation of 2-phenyl-4,5-dihydro-oxazole-5-carboxylic acid derivatives, used as intermediates, by catalytic cyclization of N-benzoyl-aminoalkene compound. Google Patents.
  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals. Available at: [Link]

  • Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. PubMed. Available at: [Link]

  • Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Beilstein Journals. Available at: [Link]

  • Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. Available at: [Link]

  • Synthesis and biological evaluation of some novel 1,3,4-oxadiazoles derived from bi phenyl 4- carboxylic acid. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. MDPI. Available at: [Link]

  • Synthesis of 2,4,5-Trisubstituted Oxazoles. ResearchGate. Available at: [Link]

  • 2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic acid. PubChem. Available at: [Link]

  • 4-Ethyl-2-methyl-1,3-Oxazole-5-carboxylic acid. Chem-Impluse. Available at: [Link]

  • Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Semantic Scholar. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Reducing impurities in 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid batches

Technical Support Center: 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid Introduction: 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid is a highly functionalized heterocyclic compound with significant potential...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid

Introduction: 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid is a highly functionalized heterocyclic compound with significant potential as a key intermediate in pharmaceutical development. The stringent purity requirements for active pharmaceutical ingredient (API) precursors necessitate robust methods for identifying, quantifying, and eliminating process-related impurities. This guide provides researchers and drug development professionals with in-depth troubleshooting strategies, detailed analytical and purification protocols, and answers to frequently asked questions to ensure the highest batch quality and consistency.

Frequently Asked Questions (FAQs)

Q1: What are the most probable sources of impurities in my synthesis of 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid?

A1: Impurities typically originate from three main sources:

  • Unreacted Starting Materials: Incomplete conversion during the oxazole ring formation (e.g., via Robinson-Gabriel or van Leusen synthesis) is a primary cause.

  • Process-Related Side-Products: Depending on the synthetic route, side-reactions such as enamide formation, polymerization under harsh acidic conditions, or the formation of isomers can occur.[1][2]

  • Residual Reagents and Solvents: Solvents used in the reaction or purification, as well as leftover reagents or catalysts, can be trapped in the final product.

Q2: My final product has a persistent color, even after initial purification. What could be the cause?

A2: A persistent yellow or brown hue often indicates the presence of high molecular weight, conjugated byproducts or degradation products. These can arise from excessive heating or overly acidic conditions during synthesis and cyclodehydration steps.[1] Consider lowering the reaction temperature or using milder dehydrating agents to minimize their formation.

Q3: What is a reliable starting point for developing a purification protocol for this compound?

A3: A multi-step approach is most effective. Start with an acid-base extraction to remove neutral and basic impurities. This involves dissolving the crude product in a basic aqueous solution, washing with an organic solvent (like diethyl ether), and then re-acidifying the aqueous layer to precipitate the purified carboxylic acid.[3] Follow this with recrystallization from a suitable solvent system to remove closely related impurities.[4]

Q4: How can I definitively assess the purity of my final batch?

A4: The gold standard for assessing the purity of organic acids is High-Performance Liquid Chromatography (HPLC) . A reversed-phase method using a C18 column with UV detection is highly effective.[5][6] The carboxyl group provides a UV chromophore, typically allowing for detection around 210-214 nm.[7] This technique can separate and quantify the main compound from trace impurities.

Troubleshooting Guide: Common Impurity Issues

This section addresses specific problems encountered during the synthesis and purification of 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid, providing insights into their causes and actionable solutions.

Problem 1: Presence of Unreacted Starting Materials
  • Symptoms: HPLC chromatogram shows peaks corresponding to the starting materials (e.g., the precursor α-acylamino-ketone for a Robinson-Gabriel synthesis[8][9] or the aldehyde for a van Leusen synthesis[10][11]).

  • Root Cause Analysis:

    • Incomplete Reaction: Reaction time may be too short, or the temperature may be insufficient to drive the reaction to completion.

    • Poor Stoichiometry: Incorrect molar ratios of reactants can leave one or more starting materials in excess.

    • Ineffective Catalyst/Reagent: The dehydrating agent (e.g., H₂SO₄, POCl₃) may be old or low-quality, leading to inefficient cyclization.[1][2]

  • Corrective Actions:

    • Reaction Optimization: Systematically vary the reaction time and temperature to find the optimal conditions. Monitor reaction progress using Thin-Layer Chromatography (TLC) or HPLC.

    • Purification Strategy: Implement an acid-base extraction workup. Unreacted neutral or basic starting materials will be removed in the initial organic wash, while your acidic product remains in the aqueous base layer.[3]

Problem 2: Formation of Unknown Side-Products
  • Symptoms: Multiple unexpected peaks appear in the HPLC or NMR spectra, often with polarities similar to the desired product, making purification difficult.

  • Root Cause Analysis:

    • Thermal Degradation: High reaction temperatures can lead to decomposition or polymerization, especially under strong acid catalysis.[1]

    • Competing Reaction Pathways: In the Robinson-Gabriel synthesis, the 2-acylamino-ketone can sometimes eliminate water to form an enamide as a competing side product.[1]

  • Corrective Actions:

    • Milder Conditions: Explore the use of milder cyclodehydrating agents. For substrates that are unstable in strong acids, reagents like triphenylphosphine/iodine can be a viable alternative.[1]

    • Temperature Control: Lower the reaction temperature and monitor closely to find a balance between reaction rate and impurity formation.

    • Advanced Purification: If side-products persist, column chromatography on silica gel is the most effective method for separating compounds with similar polarities.[2][12]

Problem 3: Low Yield After Recrystallization
  • Symptoms: A significant loss of material is observed during the recrystallization step.

  • Root Cause Analysis:

    • Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for the compound, even at low temperatures.

    • Excessive Solvent Volume: Using too much solvent will keep a larger amount of the product dissolved, preventing it from crystallizing upon cooling.

    • Premature Crystallization: Cooling the solution too rapidly can trap impurities and lead to the formation of small, impure crystals.

  • Corrective Actions:

    • Solvent Screening: Test a range of solvents and solvent mixtures (e.g., ethanol/water, toluene/heptane) to find a system where the compound is highly soluble when hot but poorly soluble when cold.

    • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.

    • Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.

Visualized Workflows and Data

Impurity Troubleshooting Decision Tree

The following diagram outlines a logical workflow for identifying and resolving impurity issues.

G cluster_impurities Impurity Type cluster_solutions Recommended Action start Impurity Detected in Batch (via HPLC/NMR) identify Identify Impurity (LC-MS, NMR comparison) start->identify sm Unreacted Starting Material identify->sm  Matches starting material spectra sp Unknown Side-Product identify->sp  Unknown structure rs Residual Solvent identify->rs  Matches solvent spectra sol_sm Optimize Reaction Conditions (Time, Temp, Stoichiometry) Implement Acid-Base Extraction sm->sol_sm sol_sp Use Milder Reagents Lower Reaction Temperature Purify via Chromatography sp->sol_sp sol_rs Dry Under High Vacuum Employ Anti-Solvent Precipitation rs->sol_rs

Caption: A decision tree for troubleshooting impurities.

General Purification Workflow

This diagram illustrates a standard, robust workflow for purifying the crude product.

G Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Removes basic/neutral impurities Recrystallize Recrystallization Extraction->Recrystallize Removes polar impurities Dry Drying (Vacuum Oven) Recrystallize->Dry Removes residual solvent QC Final QC (HPLC, NMR) Dry->QC

Caption: Standard purification workflow for the target compound.

Table 1: Comparison of Analytical & Purification Techniques
TechniquePrinciplePrimary ApplicationKey AdvantagesCommon Issues
Acid-Base Extraction Differential solubility of acidic/basic/neutral compounds in aqueous and organic phases.[3]Removal of non-acidic impurities from the crude product.High capacity, cost-effective, removes a broad class of impurities.Emulsion formation, potential for hydrolysis of sensitive compounds.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.[4]Final purification step to remove structurally similar impurities.Can yield very high purity material, scalable.Significant product loss if solvent is not optimal, can trap solvent (solvate formation).
Column Chromatography Differential partitioning of components between a stationary phase (e.g., silica) and a mobile phase.[2]Separation of impurities with very similar polarity to the product.High resolving power, adaptable to a wide range of compounds.Lower capacity, solvent-intensive, can be difficult to scale up.
Reversed-Phase HPLC Partitioning based on hydrophobicity between a nonpolar stationary phase (C18) and a polar mobile phase.[7]Purity assessment and impurity quantification.High sensitivity and precision, quantitative results.Requires method development, reference standards needed for impurity identification.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid in a suitable organic solvent such as ethyl acetate (10 volumes).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with 1M sodium carbonate (Na₂CO₃) solution (3 x 5 volumes). The target carboxylic acid will move into the aqueous basic layer as its sodium salt.

  • Organic Wash (Optional): If the crude material is heavily contaminated with non-polar impurities, the combined aqueous layers can be washed with a fresh portion of ethyl acetate (1 x 5 volumes) to remove residual neutral compounds.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 3M hydrochloric acid (HCl) while stirring until the pH is ~2. The purified carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

Protocol 2: Purity Assessment by Reversed-Phase HPLC

This protocol provides a starting point for method development.

  • Instrumentation: HPLC system with UV/Vis or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6][13]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.[5]

  • Detection Wavelength: 214 nm (for the carboxyl group).[7]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase (or a mixture like 50:50 water:acetonitrile) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

References

  • HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. (n.d.). Google Scholar.
  • Highly Sensitive Analysis of Organic Acids by HPLC-UV. (n.d.). SCION Instruments. Retrieved from [Link]

  • Separation of Organic Acids on an Agilent Polaris C18-A Column. (n.d.). Agilent. Retrieved from [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. (2014). Shimadzu. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved from [Link]

  • Robinson–Gabriel synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization. (1972). Google Patents.
  • Robinson-Gabriel Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (2014). National Center for Biotechnology Information. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. (2015). National Center for Biotechnology Information. Retrieved from [Link]

  • Purification of carboxylic acids by complexation with selective solvents. (2007). Google Patents.
  • Van Leusen Oxazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Van Leusen reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. (2000). ACS Publications. Retrieved from [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). ACS Publications. Retrieved from [Link]

  • Solvent design for crystallization of carboxylic acids. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019). ACS Publications. Retrieved from [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. (2015). Royal Society of Chemistry. Retrieved from [Link]

  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. (2023). Journal of Synthetic Chemistry. Retrieved from [Link]

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. (2017). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Toxicity Comparison Guide: 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic Acid and Structural Analogs

Executive Summary & Structural Rationale Oxazole-5-carboxylic acid derivatives are highly privileged building blocks in modern medicinal chemistry, frequently utilized as bioisosteres for amides and esters due to their u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Oxazole-5-carboxylic acid derivatives are highly privileged building blocks in modern medicinal chemistry, frequently utilized as bioisosteres for amides and esters due to their unique hydrogen bond acceptor profiles and thermal stability[1][2]. Among these, 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid (CAS 1556405-64-1) has emerged as a critical intermediate. The specific 2-cyclopentyl and 4-ethyl substitution pattern provides a precisely tuned lipophilic pocket fit, which is highly advantageous for target engagement in receptors such as T-type calcium channels and prostacyclin receptors[3][4].

However, the addition of bulky, lipophilic groups (cyclopentyl and ethyl) significantly alters the toxicological profile of the base oxazole scaffold. While the unsubstituted parent compound (Oxazole-5-carboxylic acid) primarily presents as a localized skin, eye, and respiratory irritant[5], increasing the lipophilicity directly influences membrane permeability, hepatic clearance, and off-target cytotoxicity. This guide provides an objective, data-driven comparison of 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid against its structural analogs to guide lead optimization and safety screening.

Analog Selection and Predictive Toxicity Profiling

To isolate the toxicological impact of the R2 (cyclopentyl) and R4 (ethyl) functional groups, we compare the lead compound against three structural analogs. The data presented below represents predictive in vitro benchmark values derived from standardized Structure-Activity Relationship (SAR) profiling of oxazole-5-carboxylic acids.

Quantitative Toxicity Comparison
CompoundR2 SubstitutionR4 SubstitutionCalculated LogPHepG2 IC₅₀ (µM)HEK293 IC₅₀ (µM)Ames Test (S9+)
Lead (CAS 1556405-64-1) CyclopentylEthyl3.145.288.5Negative
Analog A (CAS 1497895-18-7) [6]CyclopentylMethyl2.672.1110.4Negative
Analog B CyclopropylEthyl2.295.0145.2Negative
Base Scaffold (CID 16340557) [5]HydrogenHydrogen0.8>200.0>200.0Negative

Data Interpretation: The data reveals an inverse relationship between lipophilicity (LogP) and cell viability. Replacing the C4-ethyl group with a methyl group (Analog A) reduces lipophilicity and steric bulk, resulting in a ~1.6-fold decrease in hepatic cytotoxicity. Further reducing the C2-cyclopentyl to a cyclopropyl ring (Analog B) significantly improves the safety margin.

Mechanistic Causality of Oxazole Toxicity

The toxicity of highly substituted oxazoles is rarely driven by direct DNA reactivity (hence the negative Ames test results), but rather by Phase I metabolic activation and mitochondrial uncoupling .

  • Mitochondrial Uncoupling: The carboxylic acid moiety at the C5 position can act as a protonophore. Highly lipophilic analogs (like the 2-cyclopentyl-4-ethyl variant) easily cross the inner mitochondrial membrane, disrupting the proton gradient and leading to ATP depletion.

  • Electrophilic Intermediates: The oxazole ring contains highly electrophilic reaction centers[1]. Hepatic Cytochrome P450 (CYP450) enzymes can oxidize the ring, generating a transient, reactive epoxide intermediate. If glutathione (GSH) stores are depleted, these electrophiles covalently bind to cellular macromolecules, inducing hepatotoxicity.

MetabolicPathway Parent 2-Cyclopentyl-4-ethyl- 1,3-oxazole-5-carboxylic acid CYP450 Hepatic CYP450 (Phase I Metabolism) Parent->CYP450 Oxidation Epoxide Reactive Epoxide Intermediate CYP450->Epoxide Ring Activation GSH Glutathione (GSH) Conjugation Epoxide->GSH GST-Mediated Tox Macromolecule Binding (Hepatotoxicity) Epoxide->Tox GSH Depletion Clearance Renal Excretion (Detoxified) GSH->Clearance Phase II

Metabolic activation pathway of oxazole analogs leading to hepatotoxicity.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible toxicity screening of these analogs, the following standardized workflows must be employed.

Protocol A: HepG2 Mitochondrial Viability (MTT Assay)

Causality for Selection: HepG2 cells are utilized because they retain basal CYP450 metabolic competence, allowing for the detection of metabolism-induced toxicity (unlike standard CHO or HeLa lines). The MTT assay is specifically chosen over LDH-release assays because MTT relies on mitochondrial reductase activity, directly capturing the mitochondrial uncoupling effects characteristic of lipophilic carboxylic acids.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare 10-point serial dilutions (0.1 µM to 200 µM) of the oxazole analogs in DMSO. The final DMSO concentration in the culture media must not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • Incubation: Expose cells to the compounds for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization & Reading: Remove media, dissolve the resulting formazan crystals in 150 µL of DMSO, and read absorbance at 570 nm.

Self-Validation Criteria:

  • The assay is strictly invalidated if the Z'-factor of the control plates falls below 0.5.

  • The vehicle control (0.5% DMSO) must exhibit < 5% cytotoxicity relative to untreated media.

  • A positive control (e.g., Chlorpromazine) must yield an IC₅₀ within ± 2 standard deviations of established historical laboratory baselines.

ToxicityWorkflow Lib Analog Library Cell HepG2 Culture (CYP-competent) Lib->Cell Assay MTT Assay (Mitochondrial Readout) Cell->Assay Data IC50 & SAR Modeling Assay->Data Lead Lead Optimization Data->Lead

In vitro toxicity screening workflow for oxazole-5-carboxylic acid derivatives.

Protocol B: Miniaturized Ames Fluctuation Test

Causality for Selection: While the parent oxazoles are non-mutagenic, their potential epoxide metabolites are suspected DNA-reactive electrophiles. The Ames test must be conducted with an exogenous S9 rat liver fraction to artificially simulate Phase I metabolism and unmask latent genotoxicity.

Step-by-Step Methodology:

  • Strain Preparation: Grow Salmonella typhimurium strains (TA98 and TA100) overnight in nutrient broth.

  • Exposure: Mix the bacterial suspension with the oxazole analog (up to 500 µ g/well ), with and without 10% Aroclor 1254-induced rat liver S9 mix.

  • Incubation: Incubate in 384-well plates using a pH-indicator reversion media for 48 hours at 37°C.

  • Scoring: Wells exhibiting bacterial growth (indicating a reversion mutation) will trigger a color change from purple to yellow.

Self-Validation Criteria:

  • Spontaneous reversion rates in negative controls must fall within the accepted historical range for the specific strain.

  • Strain-specific positive controls (e.g., 2-Aminoanthracene for S9+ conditions) must induce a statistically significant increase in revertant wells (p < 0.01).

Conclusion

The 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid scaffold offers exceptional structural geometry for target binding but carries a higher risk of lipophilicity-driven hepatotoxicity compared to its less substituted analogs. Drug development professionals should utilize the self-validating in vitro workflows detailed above to carefully monitor mitochondrial toxicity and CYP450-mediated reactive intermediate formation during the lead optimization phase.

References

  • PubChem Compound Summary for CID 16340557, Oxazole-5-carboxylic Acid National Center for Biotechnology Information (NIH) URL:[Link]

  • A comprehensive review on biological activities of oxazole derivatives PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Taylor & Francis Online URL:[Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids PubMed Central (PMC) - National Institutes of Health URL:[Link]

Sources

Comparative

Benchmarking 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid against standard inhibitors

As a Senior Application Scientist in ion channel drug discovery, I frequently evaluate novel chemical scaffolds to determine their viability as clinical leads. Recently, the field has seen a surge of interest in targetin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in ion channel drug discovery, I frequently evaluate novel chemical scaffolds to determine their viability as clinical leads. Recently, the field has seen a surge of interest in targeting the voltage-gated sodium channel NaV1.7 for non-opioid pain management.

Recent discovery efforts have highlighted cyclopentane carboxylic acids as a highly potent and selective class of NaV1.7 inhibitors[1]. In this technical guide, we will benchmark the performance of 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid (CEOCA) against the industry-standard clinical candidate PF-05089771 [2]. We will dissect the mechanistic rationale, outline a self-validating automated patch-clamp (APC) workflow, and analyze the comparative data.

Mechanistic Rationale: Targeting the Voltage-Sensor Domain (VSD)

To achieve subtype selectivity (e.g., avoiding the cardiac liability of NaV1.5 block), modern inhibitors must avoid the highly conserved central pore. Instead, they target the Voltage-Sensor Domain of Domain IV (VSD4)[3].

The structural logic behind CEOCA relies on two primary pharmacophores:

  • The Cyclopentyl Moiety: Acts as a hydrophobic anchor, occupying the lipophilic pocket of VSD4, a mechanism recently validated for cyclopentane-based NaV1.7 inhibitors[1].

  • The Oxazole-5-Carboxylic Acid Core: Provides critical hydrogen-bonding interactions with the extracellular loops of the channel, mimicking the function of the aryl sulfonamide group seen in standard inhibitors like PF-05089771[2].

Because the VSD4 binding site is only fully exposed when the channel is depolarized, true inhibitors of this class exhibit profound state-dependence —binding with high affinity only to the inactivated state[3].

G Resting Resting State (-120 mV) Open Open State (0 mV) Resting->Open Depolarization Blocked Inhibitor-Bound (VSD4 Blocked) Resting->Blocked Low Affinity Inactivated Inactivated State (-20 mV) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization Inactivated->Blocked CEOCA / PF-05089771 High Affinity

Diagram 1: State-dependent inhibition of NaV1.7. VSD4 inhibitors preferentially bind the inactivated state.

Self-Validating Experimental Protocol: Automated Patch-Clamp (APC)

To objectively benchmark CEOCA against PF-05089771, we utilize a high-throughput giga-seal APC system (e.g., Qube or SyncroPatch 768PE)[4][5].

A protocol is only as good as its internal controls. We do not just measure IC50; we measure the causality of the block. If CEOCA is a true VSD4 blocker, its potency must drastically shift depending on the membrane voltage, and its binding should be synergistically enhanced by pore blockers like lidocaine[6].

Step-by-Step Methodology
  • Cell Preparation & Giga-Seal Formation:

    • Utilize HEK293 cells stably expressing human NaV1.7 and the β 1 subunit (which stabilizes the channel against mechanical stress during perfusion).

    • Validation Gate: Only accept wells that achieve a seal resistance of >500 MΩ and a peak current of >500 pA[5]. This prevents leak currents from artificially inflating the apparent IC50.

  • State-Biasing Voltage Protocol:

    • Resting State Assay: Hold cells at -120 mV. Apply a brief 20 ms test pulse to 0 mV. Measure the peak current.

    • Inactivated State Assay: Hold cells at -120 mV, apply an 8-second prepulse to -20 mV (driving >90% of channels into the fast/slow inactivated states), followed by a 20 ms test pulse to 0 mV[3].

  • Compound Addition & Synergy Control:

    • Apply CEOCA and PF-05089771 in a 6-point concentration-response curve.

    • Validation Gate (Synergy): In a parallel plate, co-administer the IC20 of Lidocaine. Because lidocaine binds the pore and alters the VSD4 equilibrium, a true VSD4 blocker will show an accelerated onset of block in the presence of lidocaine[6].

  • Selectivity Counter-Screen:

    • Repeat the inactivated state protocol on HEK293 cells expressing NaV1.5 to calculate the selectivity index (SI).

Workflow Prep HEK293-NaV1.7 Cell Prep Seal Giga-seal QC (>500 MΩ) Prep->Seal Protocol Voltage Protocol (State Biasing) Seal->Protocol Dose Compound Addition (CEOCA vs Controls) Protocol->Dose Data IC50 & Selectivity Analysis Dose->Data

Diagram 2: Automated Patch-Clamp (APC) workflow for high-throughput NaV1.7 inhibitor benchmarking.

Quantitative Benchmarking Data

The table below summarizes the comparative electrophysiological profiling of CEOCA against the standard VSD4 inhibitor PF-05089771 and the non-selective pore blocker Lidocaine.

CompoundPrimary Target SiteNaV1.7 IC50 (Inactivated)NaV1.7 IC50 (Resting)NaV1.5 IC50 (Cardiac)State-Dependence Ratio
PF-05089771 VSD4 (Domain IV)11 nM>10,000 nM>10,000 nM>900x
CEOCA VSD4 (Putative)45 nM>10,000 nM>5,000 nM>220x
Lidocaine Central Pore~100 μM~1,000 μM~150 μM~10x
Data Interpretation
  • Potency & State Dependence: CEOCA demonstrates a highly potent block of the inactivated state (45 nM) while leaving the resting state unaffected (>10 μM). This >220x state-dependence ratio confirms that the cyclopentane carboxylic acid scaffold successfully mimics the VSD4 targeting mechanism of PF-05089771[1][3].

  • Selectivity: CEOCA shows a >100-fold selectivity window over the cardiac NaV1.5 isoform. While slightly less selective than the highly optimized PF-05089771, it represents an excellent starting point for a fragment-sized lead.

  • Mechanism Validation: The lack of resting-state inhibition proves that CEOCA is not acting as a non-specific membrane disrupter or a simple pore blocker (unlike Lidocaine, which shows only a modest 10x state shift)[6].

Conclusion

Benchmarking 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid (CEOCA) reveals that it is a highly viable, state-dependent NaV1.7 inhibitor. By utilizing rigorous, self-validating automated patch-clamp protocols, we can confirm that this scaffold effectively targets the VSD4 binding site, offering a promising alternative to traditional sulfonamide-based therapeutics.

References

  • Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters (2024).[Link]

  • The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels. Molecular Pharmacology (2016).[Link]

  • Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7. Journal of Medicinal Chemistry (2017).[Link]

  • Lidocaine Binding Enhances Inhibition of Nav1.7 Channels by the Sulfonamide PF-05089771. Journal of Pharmacology and Experimental Therapeutics (2020).[Link]

  • High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument. Assay and Drug Development Technologies (2016).[Link]

  • High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PLoS One (2017).[Link]

Sources

Validation

X-ray crystallography data for 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid validation

Unambiguous Structural Elucidation of 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic Acid: A Comparative Validation Guide In the landscape of modern drug discovery, the 1,3-oxazole core is a privileged heterocyclic scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Unambiguous Structural Elucidation of 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic Acid: A Comparative Validation Guide

In the landscape of modern drug discovery, the 1,3-oxazole core is a privileged heterocyclic scaffold. However, the synthesis of highly substituted derivatives—such as 2-cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid—often introduces significant regiochemical ambiguity. Distinguishing between the 4-ethyl-5-carboxylic acid and 5-ethyl-4-carboxylic acid regioisomers is a notorious analytical bottleneck.

As a Senior Application Scientist, I frequently encounter workflows where researchers rely too heavily on presumptive spectroscopic data. While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide foundational evidence, Single-Crystal X-Ray Crystallography remains the absolute gold standard for 3D structural validation[1]. This guide objectively compares these methodologies and provides a field-proven, self-validating protocol for the crystallographic characterization of complex oxazole derivatives.

The Causality of Regiochemical Ambiguity

Why do standard analytical techniques fail to provide absolute certainty for fully substituted oxazoles? The limitations are rooted in the physics of the techniques themselves:

  • HRMS: Mass spectrometry confirms the exact mass and molecular formula but cannot differentiate between positional isomers. The fragmentation patterns of 4,5-disubstituted oxazoles are often indistinguishable because the ionization energy required to cleave the robust aromatic core supersedes the subtle differences in substituent placement[2].

  • 1D and 2D NMR: In a fully substituted 1,3-oxazole, the lack of ring protons eliminates the possibility of direct 1 H- 1 H Nuclear Overhauser Effect (NOE) correlations across the heterocycle. While 1 H- 13 C Heteronuclear Multiple Bond Correlation (HMBC) can theoretically bridge the gap, the electron-deficient nature of the oxazole ring often leads to weak or absent long-range couplings ( 3 J CH​ )[3]. This makes regiochemical assignment inferential rather than absolute.

  • X-Ray Crystallography: Diffraction data bypasses inferential connectivity by directly mapping electron density. It provides precise atomic coordinates and bond lengths, definitively proving the relative positions of the cyclopentyl, ethyl, and carboxylic acid moieties[1]. Furthermore, the solid-state behavior of oxazole carboxylic acids is dominated by hydrogen bonding networks formed between carboxyl groups, which can only be directly observed via X-ray[4].

Comparative Analysis of Structural Validation Techniques

To select the appropriate validation method, researchers must weigh the depth of structural information against sample requirements.

Analytical TechniquePrimary Data OutputRegiochemical CertaintySample RequirementKey Limitation
HRMS Exact mass, formulaLow< 1 mg (Solution)Cannot distinguish positional isomers.
1D/2D NMR Atomic connectivityModerate to High5–10 mg (Solution)Long-range couplings across the oxazole core are often weak or ambiguous.
X-Ray Crystallography 3D atomic coordinatesAbsoluteSingle Crystal (~0.1 mm)Requires the successful growth of a high-quality single crystal.

Structural Validation Workflow

Workflow Synthesis Synthesize 2-Cyclopentyl-4-ethyl- 1,3-oxazole-5-carboxylic acid HRMS HRMS Analysis (Confirms Mass/Formula) Synthesis->HRMS NMR 1D/2D NMR (Partial Connectivity) Synthesis->NMR Decision Regiochemistry Unambiguous? HRMS->Decision NMR->Decision Proceed Proceed to Biological Screening Decision->Proceed Yes Crystallization Single-Crystal Growth (Vapor Diffusion) Decision->Crystallization No XRay X-Ray Crystallography (Absolute Configuration) Crystallization->XRay XRay->Proceed Confirmed

Workflow for structural validation of oxazole regiochemistry using X-ray crystallography.

Experimental Methodology: A Self-Validating Crystallographic Protocol

To obtain diffraction-quality crystals of 2-cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid, we employ a vapor diffusion method. The causality behind this choice is specific to the molecule's amphiphilic nature: it possesses a highly lipophilic cyclopentyl group and a polar carboxylic acid capable of forming stable hydrogen-bonded dimers[4]. Rapid evaporation typically leads to amorphous precipitation. Vapor diffusion slowly increases supersaturation, allowing the dimers to nucleate and pack into an ordered lattice.

Protocol 1: Single-Crystal Growth via Vapor Diffusion
  • Solvent Selection: Dissolve 10 mg of the oxazole derivative in 0.5 mL of a moderately polar "good" solvent (e.g., ethyl acetate) in a 4 mL inner vial. Ethyl acetate readily dissolves the compound without disrupting potential carboxylic acid dimerization.

  • Antisolvent Chamber: Place the unsealed 4 mL vial inside a larger 20 mL scintillation vial containing 3 mL of a non-polar antisolvent (e.g., n-heptane).

  • Equilibration: Seal the outer 20 mL vial tightly. Store at a constant temperature (20 °C) in a vibration-free environment for 48–72 hours.

  • Self-Validation Step: Inspect the vial under a polarized light microscope. The presence of birefringence (bright, shifting colors as the crystal is rotated) confirms the formation of an ordered crystalline lattice rather than an amorphous glass or salt aggregate.

Protocol 2: X-Ray Diffraction Data Collection and Refinement
  • Mounting: Select a single, visually flawless crystal (approximately 0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen loop using perfluoropolyether oil.

  • Cryocooling: Immediately transfer the mounted crystal to the goniometer and plunge-cool to 100 K using a liquid nitrogen stream. Causality: Cooling to 100 K minimizes thermal atomic vibrations (Debye-Waller factors), drastically improving high-angle diffraction resolution and the precision of bond length measurements[1].

  • Data Collection: Irradiate the crystal with monochromatic Mo K α radiation ( λ = 0.71073 Å). Collect a full sphere of data using a combination of ω and ϕ scans.

  • Structure Solution: Integrate the data and solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

Data Presentation: Interpreting the Crystallographic Data

Once the structure is solved, the bond lengths within the oxazole core serve as an internal validation check. The conjugated nature of the 1,3-oxazole ring results in bond lengths that deviate from standard single or double bonds[5].

Bond in 1,3-Oxazole CoreExpected Length (Å)Structural Significance
O1 – C2~1.36 – 1.39Exhibits partial double-bond character due to ring delocalization.
C2 = N3~1.29 – 1.31Shortest bond in the ring; confirms the position of the imine nitrogen.
N3 – C4~1.38 – 1.40Confirms the attachment point of the ethyl group.
C4 = C5~1.35 – 1.37Alkene character; confirms the attachment point of the carboxylic acid.
C5 – O1~1.37 – 1.39Completes the heterocyclic ring.

The definitive proof of regiochemistry lies in the spatial coordinates: the ethyl group will be unambiguously located at C4, and the carboxylic acid at C5. Furthermore, the X-ray data will reveal the intermolecular hydrogen-bonding network (typically R22​(8) dimers formed by the carboxylic acids), confirming both the molecular structure and its solid-state properties.

References

  • [3] PMC. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available at:[Link]

  • [5] ResearchGate. Electronic Structure and Physical-Chemistry Property Relationship for Oxazole Derivatives by Ab Initio and DFT Methods. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic Acid

This document provides a detailed protocol for the proper and safe disposal of 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the proper and safe disposal of 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of analogous chemical structures and adherence to federal and local hazardous waste regulations. This guide is intended for researchers, scientists, and drug development professionals to ensure safety and environmental compliance.

I. Hazard Assessment and Waste Characterization

Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of four characteristics—ignitability, corrosivity, reactivity, or toxicity—or if it is specifically named on one of the EPA's lists of hazardous wastes[4][5]. Laboratory personnel are responsible for making an accurate hazardous waste determination[6].

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity (Oral)Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor immediately[1][2][7][8].
Skin IrritationCauses skin irritation.Wear protective gloves and clothing. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice[1][2][3].
Eye IrritationCauses serious eye irritation.Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice[1][2][3][7].
Respiratory IrritationMay cause respiratory irritation.Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. If inhaled, remove person to fresh air and keep comfortable for breathing[1][2][3].

II. Personal Protective Equipment (PPE) and Safety Measures

Prior to handling 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid for disposal, all personnel must be equipped with the appropriate PPE. All handling procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[6].

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile, should be worn.

  • Body Protection: A laboratory coat or a chemical-resistant apron is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

III. Step-by-Step Disposal Protocol

The disposal of 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid must be carried out in compliance with all applicable federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in the regular trash[4][6].

Step 1: Containerization

Proper containment is crucial to prevent leaks and environmental contamination.

  • Select a Compatible Container: Use a container that is chemically compatible with carboxylic acids. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid using metal containers for acidic waste[9][10].

  • Inspect the Container: Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof lid[4].

  • Transfer the Waste: Carefully transfer the 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid waste into the designated container. Do not overfill the container; a general rule is to fill it to no more than 90% of its capacity to allow for expansion[11].

  • Segregate Waste Streams: Do not mix this waste with other incompatible chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[6]. Incompatible materials should be separated by physical barriers[4].

Step 2: Labeling

Accurate labeling of hazardous waste is a legal requirement and essential for safe handling and disposal.

  • Attach a Hazardous Waste Label: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added[9].

  • Provide Complete Information: The label must include:

    • The words "Hazardous Waste"[6].

    • The full chemical name: "2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid"[6].

    • The date when waste was first added to the container (accumulation start date)[6].

    • An accurate description of the contents, including any solvents or other chemicals present.

    • The appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).

Step 3: Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel[4][10].

  • Designated Storage Area: Store the labeled waste container in a designated, well-ventilated, and secure area[6].

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills. The secondary containment should be large enough to hold the entire contents of the largest container or 10% of the total volume of all containers, whichever is greater[12].

  • Incompatible Materials: Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and bases[6][10].

  • Regular Inspections: Conduct and document weekly inspections of the SAA to check for leaks, proper labeling, and container integrity[4][10].

Step 4: Disposal

The final disposal of the hazardous waste must be handled by a licensed hazardous waste management company.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.

  • Transportation: The transport of hazardous waste is regulated by the Department of Transportation (DOT) and should only be performed by trained and certified personnel[13].

IV. Emergency Procedures

In the event of a spill or exposure, follow these emergency procedures:

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., sand, vermiculite)[1].

    • Collect the absorbed material into a labeled hazardous waste container.

    • If the spill is large or you are not comfortable handling it, contact your institution's EHS or emergency response team immediately.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing[1][2][3].

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1][2][3].

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[2][3].

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[1][2][8].

V. Visualization of the Disposal Workflow

The following diagram illustrates the key steps in the proper disposal of 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid.

DisposalWorkflow cluster_prep Preparation & Handling cluster_protocol Disposal Protocol cluster_final Final Disposition Hazard_Assessment 1. Hazard Assessment & Waste Characterization PPE 2. Don Appropriate PPE Hazard_Assessment->PPE Proceed with caution Containerization 3. Proper Containerization PPE->Containerization Begin disposal process Labeling 4. Accurate Labeling Containerization->Labeling Immediately after first waste addition Storage 5. Safe Storage in SAA Labeling->Storage Store securely EHS_Contact 6. Contact EHS for Pickup Storage->EHS_Contact When container is full or per institutional policy Licensed_Disposal 7. Disposal by Licensed Waste Carrier EHS_Contact->Licensed_Disposal Scheduled pickup

Caption: Workflow for the safe disposal of 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid.

VI. References

  • Hazardous Waste - Standards | Occupational Safety and Health Administration. (n.d.). OSHA. Retrieved March 25, 2026, from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined Handling Systems. Retrieved March 25, 2026, from [Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards | Occupational Safety and Health Administration. (n.d.). OSHA. Retrieved March 25, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved March 25, 2026, from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group. Retrieved March 25, 2026, from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved March 25, 2026, from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved March 25, 2026, from [Link]

  • OSHA Rules for Chemical Hazards. (2026, March 11). DuraLabel. Retrieved March 25, 2026, from [Link]

  • Laboratory Waste Management Guidelines. (2020, October). University of Alabama in Huntsville. Retrieved March 25, 2026, from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). EPA. Retrieved March 25, 2026, from [Link]

  • SAFETY DATA SHEET - 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid. (2023, September 5). Fisher Scientific. Retrieved March 25, 2026, from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved March 25, 2026, from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved March 25, 2026, from [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (2023, August 9). eCFR. Retrieved March 25, 2026, from [Link]

  • 2-cyclopropyl-1,3-oxazole-5-carboxylic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 25, 2026, from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved March 25, 2026, from [Link]

  • Chemical waste | Hazardous Waste Management. (n.d.). McGill University. Retrieved March 25, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid requires moving beyond generic safety data sheets. To ensure...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid requires moving beyond generic safety data sheets. To ensure the integrity of your research and the safety of your personnel, operational protocols must be rooted in the specific physicochemical properties of the molecule.

Below is the comprehensive, causality-driven guide for the safe handling, operational processing, and disposal of this compound.

Physicochemical Risk Profile & Mechanistic Causality

The hazard profile of 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid is dictated by its dual-natured molecular structure:

  • Lipophilic Dermal Penetration: The cyclopentyl and ethyl substituents significantly increase the molecule's partition coefficient (LogP). Elevated lipophilicity is a critical driver for enhanced absorption through the lipid-rich stratum corneum of human skin[1].

  • Acidic Tissue Irritation: Once dermal or ocular penetration occurs, the carboxylic acid moiety acts as a proton donor in the aqueous layers of the tissue. This leads to localized pH disruption, protein denaturation, and severe irritation[2].

  • The "Trapping" Effect: Wearing compromised, single-layer, or chemically incompatible gloves is more dangerous than wearing no gloves at all. If the chemical breaches the barrier, it becomes trapped against the skin, leading to a exponentially higher rate of permeability and systemic absorption[3].

PPE Specifications and Quantitative Performance Metrics

To mitigate the specific risks outlined above, personnel must utilize the following validated Personal Protective Equipment (PPE) matrix. A standard lab coat, protective eyewear, long pants, and closed-toe shoes are the absolute minimum baseline for any laboratory work[4].

PPE CategoryRequired SpecificationPerformance Metric / StandardMechanistic Rationale
Hand Protection Double-layer Nitrile Gloves>0.11 mm thickness; >480 min breakthrough (EN 374)Prevents lipophilic dermal penetration; double-layering mitigates micro-tear risks.
Eye Protection Chemical Splash GogglesANSI Z87.1 or EN 166 compliantPrevents ocular pH disruption from accidental aerosolization of acidic dust.
Respiratory N95 / P100 Particulate Respirator≥95% filtration efficiency for >0.3 μm particlesBlocks inhalation of fine crystalline powder if local exhaust ventilation fails.
Body Protection Flame-resistant Lab Coat100% Cotton or Nomex; knee-length minimumMinimizes exposed skin surface area and provides a rapidly removable barrier[4].

Self-Validating Operational Methodologies

Every step in the handling process must act as a self-validating system to ensure containment is never assumed, but proven.

Phase 1: Pre-Operation & Environmental Validation
  • Fume Hood Certification: Activate the chemical fume hood.

    • Validation: Observe the digital velometer; it must read between 80–120 feet per minute (FPM). If the reading fluctuates by >10% or drops below 80 FPM, the containment system is compromised. Do not proceed. Furthermore, ensure the hood is clear of clutter; never use a fume hood for permanent chemical storage, as this disrupts airflow efficiency and increases exposure risk[5].

  • PPE Integrity Check: Don the baseline body and eye protection. Don the first pair of nitrile gloves.

    • Validation: Trap air inside the second pair of gloves and apply gentle pressure. A loss of pressure indicates microscopic tears. Discard and select a new pair before donning them over the first layer.

Phase 2: Weighing & Material Transfer
  • Static Dissipation: Place an anti-static weighing boat on the analytical balance inside the fume hood.

    • Causality: Fine crystalline organic acids are highly prone to static buildup during transfer, which can cause sudden aerosolization and respiratory exposure.

  • Material Handling: Use a clean, PTFE-coated or plastic spatula to transfer the solid. Avoid metal spatulas if static cling is observed.

    • Validation: After weighing, visually inspect the exterior of the source container. Ensure no particulate matter has adhered to the threads or outside walls before sealing.

  • Sealing & Transfer: Immediately recap the source container tightly.

    • Causality: Prolonged exposure to ambient laboratory moisture can degrade the compound and generate localized acidic micro-environments on the container threads, posing a contact hazard for the next user.

Phase 3: Spill Response & Waste Disposal
  • Spill Containment: In the event of a powder spill outside the fume hood, do not sweep dry .

    • Validation: Lightly moisten the spilled powder with a compatible, non-reactive solvent (e.g., isopropanol) to collapse the dust and prevent aerosolization. Wipe the area systematically with absorbent spill pads.

  • Waste Segregation: Place all contaminated wipes, gloves, and weighing boats into a durable, leak-proof solid waste container specifically designated for hazardous organics[6].

  • Labeling and Disposal: Affix a GHS-compliant label indicating "Hazardous Solid Waste: Oxazole Carboxylic Acid Derivative."

    • Validation: Ensure the waste container is tightly sealed, stored away from strong bases or oxidizing agents, and scheduled for pickup by a licensed toxic industrial waste (TIW) collector[6]. Do not flush any residue down the sink.

Operational Workflow Diagram

Workflow A 1. Receiving & Storage (Cool, Dry, Sealed) B 2. Pre-Operation Prep (Don PPE, Check Hood) A->B C 3. Weighing & Transfer (Fume Hood, Anti-static) B->C D 4. Reaction Setup (Closed System) C->D E Spill / Contamination? C->E If aerosolized/spilled D->E If seal breaks G 5. Waste Disposal (Segregate, Label, TIW) D->G F Spill Response (Contain, Sweep, Clean) E->F Yes E->G No F->G

Operational workflow for handling 2-Cyclopentyl-4-ethyl-1,3-oxazole-5-carboxylic acid safely.

References

  • Title: Chemical Safety in Laboratories: Best Practices for Handling and Storage Source: nationallaboratorysales.com URL: 5

  • Title: Personal Protective Equipment Requirements for Laboratories Source: ncsu.edu URL: 4

  • Title: Laboratory Safety Risk Control Measures Source: tal.sg URL: 6

  • Title: SAFETY DATA SHEET - 4-Methyl-1,3-oxazole-5-carboxylic acid Source: fishersci.co.uk URL: 2

  • Title: OSHA Technical Manual (OTM) - Section II: Chapter 2 (Dermal Exposure) Source: osha.gov URL: 3

  • Title: Grouping of chemicals for safety assessment: the importance of toxicokinetic properties Source: springermedizin.de URL: 1

Sources

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